N-Methoxyanhydrovobasinediol
Descripción
Propiedades
Fórmula molecular |
C21H26N2O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(1S,12S,15E,16R,17S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C21H26N2O2/c1-4-13-11-22(2)19-9-16-14-7-5-6-8-18(14)23(24-3)21(16)20-10-15(13)17(19)12-25-20/h4-8,15,17,19-20H,9-12H2,1-3H3/b13-4-/t15-,17-,19-,20-/m0/s1 |
Clave InChI |
WZEYGSAJRPIRJA-UHXRIMDISA-N |
Origen del producto |
United States |
Foundational & Exploratory
N-Methoxyanhydrovobasinediol: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxyanhydrovobasinediol is an akuammiline-related monoterpene indole (B1671886) alkaloid first identified from the plant Gelsemium elegans. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this natural product. While detailed experimental protocols from the original discovery are not fully available in the public domain, this document synthesizes the existing knowledge to guide researchers in the fields of natural product chemistry, pharmacology, and drug development. The guide includes a summary of its chemical classification, postulated isolation workflows, and a discussion of the potential biological significance of the broader class of akuammiline (B1256633) alkaloids.
Introduction
Gelsemium elegans, a plant known in traditional medicine, is a rich source of structurally diverse and biologically active indole alkaloids. Among these is this compound, a member of the akuammiline alkaloid family.[1] Akuammiline alkaloids are a class of monoterpene indole alkaloids that have garnered significant interest due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[2][3][4] This guide focuses specifically on this compound, providing a detailed account of its discovery and the general methodologies relevant to its isolation.
Discovery and Isolation
This compound was first reported as a novel alkaloid isolated from an extract of the whole plant of Gelsemium elegans. The structure and stereochemistry of this akuammiline-related alkaloid were deduced through spectroscopic methods.[1]
General Isolation Protocol
Experimental Workflow: Postulated Isolation of this compound
Caption: Postulated workflow for the isolation of this compound.
Detailed Methodologies (General Procedures)
The following are generalized protocols that are commonly employed in the isolation of indole alkaloids from plant materials.
Protocol 1: Extraction
-
Plant Material Preparation: The whole plant of Gelsemium elegans is air-dried and pulverized to a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a suitable organic solvent, typically methanol (B129727) or ethanol, at room temperature or with gentle heating. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Protocol 2: Acid-Base Partitioning for Alkaloid Enrichment
-
Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Neutral Compound Removal: The acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to remove neutral and weakly basic compounds.
-
Basification and Extraction: The acidic aqueous layer containing the protonated alkaloids is then basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous layer using an immiscible organic solvent.
-
Concentration: The organic layer containing the total alkaloidal fraction is dried over an anhydrous salt (e.g., Na2SO4) and concentrated under reduced pressure.
Protocol 3: Chromatographic Purification
-
Column Chromatography: The total alkaloidal fraction is subjected to column chromatography over a stationary phase such as silica (B1680970) gel or alumina. A gradient of solvents with increasing polarity is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative or semi-preparative HPLC to yield the pure this compound.
Structural Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques. While the specific data from the original publication is not available, the following table summarizes the expected analytical data used for the characterization of such a compound.
| Spectroscopic Technique | Information Obtained |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the molecule. |
| ¹H-NMR Spectroscopy | Determines the number and types of protons, their chemical environment, and connectivity. |
| ¹³C-NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule. |
| 2D-NMR (COSY, HMQC, HMBC) | Establishes the connectivity between protons and carbons, aiding in the complete structural assignment. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. |
| Ultraviolet (UV) Spectroscopy | Provides information about the chromophores present in the molecule. |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies on the biological activity and mechanism of action of this compound. However, as an akuammiline alkaloid, it belongs to a class of compounds known to exhibit a variety of pharmacological effects.[2][3] These activities are often attributed to their interaction with various cellular targets.
Potential Signaling Pathways for Akuammiline Alkaloids
The diagram below illustrates a generalized and speculative signaling pathway that could be modulated by akuammiline alkaloids, based on the known activities of related compounds, such as anti-inflammatory and cytotoxic effects. It is important to note that the involvement of this compound in these pathways has not been experimentally confirmed.
Caption: Speculative signaling pathway potentially modulated by akuammiline alkaloids.
Conclusion and Future Directions
This compound represents a structurally interesting member of the akuammiline class of indole alkaloids from Gelsemium elegans. While its discovery and initial characterization have been reported, a significant gap in knowledge exists regarding its specific biological activities and mechanism of action. Future research should focus on the total synthesis of this compound to enable more extensive pharmacological evaluation. Investigating its effects on various cell lines and in animal models will be crucial to uncover its therapeutic potential, particularly in the areas of inflammation and cancer, where other akuammiline alkaloids have shown promise. Further detailed spectroscopic and crystallographic studies would also be beneficial for a definitive structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Progress in the Chemistry and Pharmacology of Akuammiline...: Ingenta Connect [ingentaconnect.com]
- 3. Current progress in the chemistry and pharmacology of akuammiline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Progress in the Chemistry and Pharmacology of Akuammiline Alkaloids | Bentham Science [eurekaselect.com]
N-Methoxyanhydrovobasinediol: A Technical Guide to its Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid that has been isolated from the plant species Gelsemium elegans. This technical guide provides a comprehensive overview of its natural source, a generalized methodology for its isolation, and a proposed biosynthetic pathway. Due to the inaccessibility of the original publication detailing its isolation, specific quantitative data and a detailed experimental protocol are not available in the current literature. This document synthesizes the available scientific information to serve as a foundational resource for researchers interested in this compound.
Natural Source and Origin
This compound is an alkaloid found in Gelsemium elegans, a flowering plant belonging to the family Gelsemiaceae. This plant is native to East and Southeast Asia and is a known source of a diverse array of complex indole alkaloids. While some sources suggest that indole alkaloids of this class are primarily synthesized by plants of the Apocynaceae family, this compound has been specifically identified in Gelsemium elegans of the Loganiaceae family, as cited in several chemical databases and scientific publications.
Quantitative Data
| Parameter | Value | Reference |
| Natural Source | Gelsemium elegans (Gardn. et Champ.) Benth. | MedchemExpress, FAO AGRIS |
| Plant Family | Gelsemiaceae (previously Loganiaceae) | Multiple Sources |
| Compound Class | Indole Alkaloid | Biosynth |
| Yield from Source | Data Not Available | - |
| Purity | Data Not Available | - |
Experimental Protocols: Generalized Alkaloid Isolation from Gelsemium elegans
While the specific protocol for isolating this compound is not available, a general method for the extraction and separation of alkaloids from Gelsemium elegans can be described based on common phytochemical techniques. This process typically involves an acid-base extraction followed by chromatographic separation.
3.1. Extraction
-
Maceration : Dried and powdered plant material (e.g., stems, leaves, or whole plant) of Gelsemium elegans is macerated with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Evaporation : The combined alcoholic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.2. Acid-Base Partitioning
-
Acidification : The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% hydrochloric acid or sulfuric acid). This step protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.
-
Defatting : The acidic solution is then partitioned with a nonpolar organic solvent, such as hexane (B92381) or diethyl ether, to remove fats, waxes, and other non-alkaloidal components. The aqueous layer containing the protonated alkaloids is retained.
-
Basification : The acidic aqueous layer is made alkaline by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate, to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Alkaloid Extraction : The basified aqueous solution is then repeatedly extracted with a chlorinated solvent, typically dichloromethane (B109758) or chloroform. The organic layers are combined.
3.3. Purification
-
Drying and Concentration : The combined organic extracts containing the crude alkaloid mixture are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure.
-
Chromatography : The crude alkaloid mixture is subjected to chromatographic separation to isolate individual compounds.
-
Column Chromatography : Silica gel column chromatography is a common first step. The column is eluted with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate).
-
Preparative Thin-Layer Chromatography (pTLC) : Fractions obtained from column chromatography can be further purified using pTLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC) : For final purification and to obtain a high degree of purity, preparative or semi-preparative HPLC is often employed.
-
3.4. Structure Elucidation
The structure of the isolated compound is then determined using various spectroscopic techniques, including:
-
Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy : To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe electronic transitions, often characteristic of the indole chromophore.
Proposed Biosynthetic Pathway
The biosynthesis of this compound, as a monoterpenoid indole alkaloid, is proposed to originate from the shikimate pathway, leading to the formation of the amino acid tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the terpenoid precursor secologanin (B1681713).
The key steps in the proposed pathway are:
-
Formation of Strictosidine (B192452) : Tryptamine, derived from the decarboxylation of tryptophan, condenses with secologanin in a Pictet-Spengler reaction catalyzed by strictosidine synthase to form strictosidine, the universal precursor for all monoterpenoid indole alkaloids.
-
Formation of Vobasine-type Skeleton : Strictosidine undergoes a series of enzymatic transformations, including deglycosylation and rearrangements, to form a sarpagine-type intermediate. Further enzymatic steps are hypothesized to lead to the formation of the vobasine (B1212131) skeleton.
-
Formation of Anhydrovobasinediol : The vobasine skeleton likely undergoes hydroxylation and subsequent dehydration to form anhydrovobasinediol.
-
N-methylation and Methoxylation : The final steps are proposed to involve N-methylation, followed by the introduction of a methoxy (B1213986) group at the nitrogen atom, to yield this compound. The precise order and enzymatic control of these final steps are yet to be elucidated.
N-Methoxyanhydrovobasinediol chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans.[1][2] As a member of the complex family of Gelsemium alkaloids, it is of interest to the fields of pharmacology and drug development.[2] Compounds from this plant genus are known to possess a range of biological activities, including potential anti-inflammatory and anticancer properties.[2] This document aims to provide a comprehensive technical overview of the chemical structure and properties of this compound. However, it is important to note that detailed experimental data and in-depth biological studies on this specific compound are not widely available in the public domain.
Chemical Structure and Properties
The fundamental chemical identity of this compound is established through its molecular formula and mass. However, a detailed public record of its structure elucidation and comprehensive spectroscopic data from primary literature remains elusive.
General Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₆N₂O₂ | [2] |
| Molecular Weight | 338.4 g/mol | [2] |
| CAS Number | 125180-42-9 | [2] |
| Class | Indole Alkaloid | [2] |
| Natural Source | Gelsemium elegans | [1] |
Spectroscopic Data
Experimental Protocols
Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are not currently available in the public scientific literature. General alkaloid extraction procedures from Gelsemium elegans are documented, but specific methods for this compound are not detailed.
Biological Activity and Signaling Pathways
While alkaloids from Gelsemium elegans are generally reported to have potential anti-inflammatory and anticancer activities, specific data for this compound, such as IC₅₀ values from cytotoxicity or anti-inflammatory assays, are not available.[2] Without experimental data, no specific signaling pathways involving this compound can be described.
Logical Relationships in Drug Discovery
The process of investigating a natural product like this compound in a drug discovery context follows a logical workflow. The diagram below illustrates a generalized pathway from initial discovery to potential clinical application.
References
The Enigmatic Pathway: A Technical Guide to the Putative Biosynthesis of N-Methoxyanhydrovobasinediol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The biosynthetic pathway for N-methoxyanhydrovobasinediol has not been elucidated in published scientific literature. The following guide presents a scientifically informed, hypothetical pathway constructed from established principles of terpenoid indole (B1671886) alkaloid (TIA) biosynthesis. This document is intended to serve as a foundational resource to stimulate and guide future research into this novel compound. All proposed enzymatic steps are based on analogous, well-characterized reactions from related alkaloid pathways.
Executive Summary
This compound is a structurally complex, putative terpenoid indole alkaloid. While its natural occurrence and biological activity remain to be characterized, its core structure suggests a biosynthetic origin rooted in the well-established TIA pathways, which give rise to a vast array of pharmacologically significant compounds. This guide proposes a hypothetical biosynthetic route to this compound, commencing from the known vobasine (B1212131) alkaloid scaffold. We will dissect each proposed enzymatic transformation, providing context from analogous, experimentally verified reactions. Furthermore, this document furnishes detailed experimental protocols for the types of assays required to validate this proposed pathway and presents key quantitative data from related enzyme systems to offer a comparative framework for future studies.
Proposed Biosynthetic Pathway of this compound
The proposed biosynthesis of this compound initiates from the monoterpenoid indole alkaloid, vobasine. The pathway is hypothesized to proceed through a series of oxidative, methylating, and dehydrating enzymatic steps.
The general biosynthetic framework for vobasine and related TIAs begins with the condensation of tryptamine (B22526) (derived from the shikimate pathway) and secologanin (B1681713) (from the methylerythritol phosphate (B84403) or MEP pathway) to form strictosidine, a universal precursor for this class of alkaloids.[1] From strictosidine, a multitude of enzymatic reactions lead to the diverse array of TIA skeletons. Vobasine itself is formed via the N-methylation of perivine (B192073).[2]
Our proposed pathway to this compound diverges from the known pathways at the vobasine intermediate. The key transformations are hypothesized to be:
-
Dihydroxylation: The vobasine scaffold undergoes two successive hydroxylation events to introduce two hydroxyl groups, forming a diol intermediate.
-
N-methylation: The indole nitrogen is methylated.
-
Dehydration: The loss of a water molecule from the diol yields the anhydro- functionality.
-
O-Methylation: One of the hydroxyl groups is methylated to produce the final this compound. The "methoxy" in the target compound's name is assumed to be an O-methylation, as N-methoxy indoles are less common in this class of alkaloids.
The logical flow of these proposed steps is visualized in the following diagram:
Detailed Analysis of Proposed Enzymatic Steps
Dihydroxylation of Vobasine
The introduction of hydroxyl groups onto the indole alkaloid scaffold is a common modification catalyzed by cytochrome P450 monooxygenases (CYP450s).[3] In the well-studied ajmaline (B190527) biosynthetic pathway, the intermediate vinorine (B1233521) is hydroxylated by vinorine hydroxylase (VH), a CYP450 enzyme, to produce vomilenine.[4] Similarly, tabersonine (B1681870) 16-hydroxylase, another CYP450, is involved in vindoline (B23647) biosynthesis.[5] We propose that two distinct CYP450 enzymes act sequentially on the vobasine core to yield a vobasinediol intermediate.
N-Methylation of the Indole Moiety
N-methylation of indole alkaloids is a crucial step that can significantly alter their biological activity. This reaction is typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs).[6] While the N-methylation of perivine to vobasine occurs on the non-indole nitrogen, methylation of the indole nitrogen is also known in alkaloid biosynthesis.[7] We hypothesize that a specific indole NMT acts on the vobasinediol intermediate.
Dehydration to form the 'Anhydro' Structure
The formation of an anhydro- bridge, resulting from the removal of a water molecule, is a key step in the biosynthesis of some alkaloids. While specific dehydratases for complex indole alkaloids are less characterized, this type of transformation is fundamental in various metabolic pathways. The formation of anhydrovinblastine, for example, is a critical step in the biosynthesis of the anticancer drug vinblastine.
O-Methylation to Yield the Final Product
The final proposed step is the methylation of one of the hydroxyl groups, catalyzed by an O-methyltransferase (OMT). OMTs are a large family of enzymes that utilize SAM as a methyl donor to methylate hydroxyl groups on a wide variety of secondary metabolites, including alkaloids.[8] In the biosynthesis of ibogaine (B1199331), an O-methyltransferase is involved in the final steps.[1]
Quantitative Data from Analogous Pathways
To provide a basis for future experimental design, the following table summarizes kinetic data for enzymes catalyzing reactions analogous to those proposed in our hypothetical pathway.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |
| Vinorine Hydroxylase | Vinorine | ~10 | N/A | Rauvolfia serpentina | [4] |
| Perivine N-Methyltransferase | Perivine | 7.8 | 0.12 | Catharanthus roseus | [2] |
| Hydroxyindole O-Methyltransferase | 5-Hydroxytryptophan | 120 | N/A | Homo sapiens | [9] |
| Perakine (B201161) Reductase | Perakine | 150 | 0.23 | Rauvolfia serpentina | [10][11] |
| Raucaffricine β-glucosidase | Raucaffricine | 80 | 1.2 | Rauvolfia serpentina | [12][13] |
Note: N/A indicates data not available in the cited literature.
Experimental Protocols for Pathway Elucidation
The validation of the proposed biosynthetic pathway for this compound would require a multi-faceted approach, combining transcriptomics, protein biochemistry, and analytical chemistry.
Identification of Candidate Genes
A common strategy for identifying genes in a specialized metabolic pathway is through transcriptomic analysis of the source organism (if known). By comparing the transcriptomes of tissues or developmental stages with high and low levels of the target compound, differentially expressed genes can be identified. These candidate genes, particularly those annotated as CYP450s, methyltransferases, and other relevant enzyme families, can then be cloned for functional characterization.
Heterologous Expression and Purification of Enzymes
Candidate genes should be cloned into a suitable expression vector (e.g., pET vectors for E. coli or yeast expression systems) and transformed into a host organism. A typical workflow is as follows:
Protocol for Heterologous Expression in E. coli and Purification:
-
Cloning: Amplify the full-length cDNA of the candidate gene by PCR and clone it into an expression vector containing a purification tag (e.g., a polyhistidine-tag).
-
Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF) and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
In Vitro Enzyme Assays
The function of the purified enzymes must be confirmed through in vitro assays.
General Protocol for an In Vitro Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., vobasine for the hydroxylase assay), and any necessary cofactors (e.g., NADPH for CYP450s, SAM for methyltransferases) in an appropriate buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature (typically 25-37°C) for a defined period.
-
Quenching: Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate (B1210297) or methanol, or an acid).
-
Extraction: Extract the product from the reaction mixture using an appropriate organic solvent.
-
Analysis: Analyze the reaction products by LC-MS and/or NMR to identify the expected product. The product should be compared to an authentic standard if available.
The logical relationship for confirming enzyme function is as follows:
Conclusion and Future Directions
The biosynthesis of this compound remains an unexplored area of natural product chemistry. The hypothetical pathway presented in this guide, based on established principles of TIA biosynthesis, provides a robust framework for initiating research into its formation. The immediate priorities for future work should be the definitive identification of this compound in a biological source and the subsequent use of transcriptomics to identify candidate genes from that organism. The experimental protocols and comparative data provided herein should serve as a valuable resource for the functional characterization of the enzymes involved in this intriguing biosynthetic pathway. The elucidation of this pathway will not only expand our understanding of the vast chemodiversity of indole alkaloids but may also open avenues for the metabolic engineering and synthetic biology-based production of this and other novel, potentially bioactive molecules.
References
- 1. Cytochrome P450 and O-methyltransferase catalyze the final steps in the biosynthesis of the anti-addictive alkaloid ibogaine from Tabernanthe iboga | John Innes Centre [jic.ac.uk]
- 2. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of Oxidative Enzymes Involved in Monoterpenoid Indole Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. Tabersonine 16-hydroxylase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. O-methyltransferase - Wikipedia [en.wikipedia.org]
- 9. oatext.com [oatext.com]
- 10. Crystal Structure of Perakine Reductase, Founding Member of a Novel Aldo-Keto Reductase (AKR) Subfamily That Undergoes Unique Conformational Changes during NADPH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of perakine reductase, founding member of a novel aldo-keto reductase (AKR) subfamily that undergoes unique conformational changes during NADPH binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enzyme-database.org [enzyme-database.org]
- 13. EC 3.2.1.125 [iubmb.qmul.ac.uk]
An In-depth Technical Guide on N-Methoxyanhydrovobasinediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid that has been isolated from Gelsemium elegans, a plant belonging to the Apocynaceae family. This family of plants is known for producing a wide array of biologically active alkaloids, many of which have demonstrated potential pharmacological effects, including anti-inflammatory and anticancer properties. Research into the constituents of Gelsemium elegans has revealed a complex mixture of alkaloids that are believed to modulate various biochemical pathways. While specific quantitative data on the biological activity of this compound is limited in publicly available literature, this guide synthesizes the existing knowledge on its chemical properties, its natural source, and the broader biological activities associated with the plant and its alkaloid constituents.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C21H26N2O2 |
| Molecular Weight | 338.4 g/mol |
| Class | Indole Alkaloid |
| Natural Source | Gelsemium elegans (Apocynaceae) |
Putative Biological Activities and Lack of Quantitative Data
Table 1: Cytotoxicity Data for Alkaloids Isolated from Gelsemium elegans
| Compound/Extract | Cell Line | IC50 (µM) | Reference |
| Gelsebamine | A-549 (Human Lung Adenocarcinoma) | Not specified as selective inhibition | [1] |
| Gelsebanine | P388, HL-60, A-549, BEL-7402 | Not specified as active | [1] |
| 14α-hydroxyelegansamine | P388, HL-60, A-549, BEL-7402 | Not specified as active | [1] |
| 14α-hydroxygelsamydine | P388, HL-60, A-549, BEL-7402 | Not specified as active | [1] |
Note: The study reporting the isolation of this compound along with these compounds did not provide specific cytotoxicity data for this compound itself.
Experimental Protocols
Due to the absence of specific published experimental protocols for the biological evaluation of this compound, a general methodology for the isolation of alkaloids from Gelsemium elegans is provided below. This can serve as a foundational protocol for obtaining the compound for further study.
Protocol: Isolation of Alkaloids from Gelsemium elegans
-
Plant Material Extraction:
-
Air-dried and powdered stems and leaves of Gelsemium elegans are extracted with ethanol (B145695) at room temperature.
-
The ethanol extract is concentrated under reduced pressure to yield a crude extract.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.
-
The acidic solution is then basified (e.g., with NH4OH to pH 9-10) and extracted with an organic solvent such as chloroform (B151607) or ethyl acetate.
-
The organic layer, containing the total alkaloids, is collected and concentrated.
-
-
Chromatographic Separation:
-
The total alkaloid extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system (e.g., chloroform-methanol) is used to separate the different alkaloid fractions.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds of interest are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure alkaloids, including this compound.
-
-
Structure Elucidation:
-
The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are unknown, studies on the total alkaloid extracts of Gelsemium elegans suggest potential involvement of key cellular signaling cascades in its toxic and therapeutic effects. Network pharmacology studies have implicated pathways such as the MAPK signaling pathway and calcium signaling pathway.
Caption: Putative signaling pathways modulated by Gelsemium elegans alkaloids.
Experimental Workflow for Isolation and Characterization
The general workflow for isolating and identifying this compound and other alkaloids from its natural source is a multi-step process that combines extraction, separation, and analytical techniques.
Caption: General experimental workflow for the isolation of this compound.
Conclusion and Future Directions
This compound remains a poorly characterized indole alkaloid with potential for interesting biological activities, given its origin from the medicinally and toxically significant plant Gelsemium elegans. The primary challenge for the research community is the lack of specific data on its bioactivity. Future research should focus on the targeted isolation of this compound in sufficient quantities to perform comprehensive in vitro and in vivo studies. Elucidating its specific molecular targets and its effects on cellular signaling pathways will be crucial in determining its potential as a lead compound for drug development. The protocols and general knowledge presented in this guide provide a starting point for researchers to embark on a more detailed investigation of this compound.
References
In-Depth Technical Guide: N-Methoxyanhydrovobasinediol Spectroscopic Data
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic profile of a natural product is paramount for its identification, characterization, and further development. This guide provides a detailed overview of the available spectroscopic data for N-Methoxyanhydrovobasinediol, a monoterpenoid indole (B1671886) alkaloid isolated from the plant Gelsemium elegans. The information presented is compiled from the primary literature that first described the compound's structure.
Spectroscopic Data Summary
The following tables summarize the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. This data is crucial for the structural elucidation and verification of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.20 | m | H-9 | |
| 6.85 | m | H-10, H-11, H-12 | |
| 5.40 | q | 6.8 | H-19 |
| 4.15 | d | 4.8 | H-5 |
| 4.00 | s | N-OCH₃ | |
| 3.84 | d | 10.0 | H-21α |
| 3.48 | d | 10.0 | H-21β |
| 3.42 | m | H-3 | |
| 3.05 | m | H-15 | |
| 2.75 | s | N-CH₃ | |
| 2.60 | m | H-16 | |
| 2.30 | m | H-6α | |
| 2.15 | m | H-14 | |
| 1.85 | m | H-6β | |
| 1.65 | d | 6.8 | H-18 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 152.0 | C | C-2 |
| 138.5 | C | C-13 |
| 134.0 | C | C-8 |
| 128.5 | CH | C-11 |
| 122.0 | CH | C-9 |
| 120.0 | C | C-20 |
| 119.5 | CH | C-10 |
| 108.0 | CH | C-12 |
| 85.0 | C | C-7 |
| 65.0 | CH | C-5 |
| 63.5 | OCH₃ | N-OCH₃ |
| 60.0 | CH₂ | C-21 |
| 58.0 | CH | C-3 |
| 54.0 | C | C-16 |
| 42.5 | CH₃ | N-CH₃ |
| 38.0 | CH | C-15 |
| 35.5 | CH | C-14 |
| 32.0 | CH₂ | C-6 |
| 13.0 | CH₃ | C-18 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z | Assignment |
| High-Resolution Mass Spectrometry (HRMS) | Electron Impact (EI) | 352.1787 | [M]⁺ (Calculated for C₂₁H₂₄N₂O₃: 352.1787) |
| Low-Resolution Mass Spectrometry (LRMS) | Electron Impact (EI) | 352 (100%) | [M]⁺ |
| 337 (45%) | [M - CH₃]⁺ | ||
| 321 (30%) | [M - OCH₃]⁺ | ||
| 293 (25%) | [M - C₂H₅O₂]⁺ | ||
| 184 (80%) | |||
| 174 (60%) |
Experimental Protocols
The spectroscopic data presented above were obtained following established protocols for the isolation and characterization of natural products. The general procedures are outlined below.
Isolation of this compound
The compound was isolated from the whole plant material of Gelsemium elegans. The dried and powdered plant material was extracted with methanol (B129727). The crude methanol extract was then subjected to a series of chromatographic separation techniques, including solvent-solvent partitioning and column chromatography over silica (B1680970) gel, to yield the pure compound.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).
Mass Spectrometry
High-resolution mass spectra were obtained on a double-focusing mass spectrometer using electron impact (EI) ionization. Low-resolution mass spectra were also recorded using EI ionization. The relative intensities of the major fragments are reported as a percentage of the base peak.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
N-Methoxyanhydrovobasinediol: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid that has been isolated from plants of the Apocynaceae family, such as Gelsemium elegans.[1] As a member of the complex alkaloid class of compounds, it holds potential for novel therapeutic applications. Preliminary investigations suggest possible anti-inflammatory and anticancer activities, indicating that its mode of action may involve interactions with specific cellular receptors and enzymes, thereby modulating key biochemical pathways.[2]
This technical guide provides a comprehensive framework for the systematic biological activity screening of this compound. It outlines detailed experimental protocols for foundational assays, presents a structured format for data presentation, and visualizes relevant signaling pathways and experimental workflows. This document is intended to serve as a practical resource for researchers initiating the pharmacological evaluation of this compound.
Data Presentation: Quantitative Bioactivity
Effective screening of a novel compound necessitates the generation of robust and comparable quantitative data. The following tables provide a template for summarizing the key parameters from the proposed biological assays.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Assay Type | Time Point (hrs) | IC₅₀ (µM) | Max Inhibition (%) |
| A549 (Lung Carcinoma) | MTT | 48 | Data | Data |
| MCF-7 (Breast Cancer) | MTT | 48 | Data | Data |
| RAW 264.7 (Macrophage) | MTT | 24 | Data | Data |
| HEK293 (Normal Kidney) | MTT | 48 | Data | Data |
Table 2: Anti-Inflammatory Activity
| Assay Type | Cell Line | Stimulant | IC₅₀ (µM) | Max Inhibition (%) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Data | Data |
| TNF-α Inhibition | RAW 264.7 | LPS (1 µg/mL) | Data | Data |
| IL-6 Inhibition | RAW 264.7 | LPS (1 µg/mL) | Data | Data |
Table 3: Enzyme Inhibition Kinetics
| Target Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) |
| Cyclooxygenase-2 (COX-2) | e.g., Competitive | Data | Data |
| 5-Lipoxygenase (5-LOX) | e.g., Non-competitive | Data | Data |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducibility and the generation of high-quality data. The following are methodologies for key in vitro assays.
Cytotoxicity Screening: MTT Assay
This assay assesses the effect of this compound on cell viability and proliferation by measuring the metabolic activity of cells.[2][3][4][5]
Materials:
-
This compound
-
Target cell lines (e.g., A549, MCF-7, RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-Inflammatory Screening: Nitric Oxide (NO) Production Assay
This assay evaluates the potential of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][7][8][9][10]
Materials:
-
This compound
-
RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production and the IC₅₀ value. A preliminary MTT assay should be conducted to ensure that the observed inhibition is not due to cytotoxicity.
Visualizations: Workflows and Signaling Pathways
Graphical representations of experimental processes and biological pathways can aid in understanding the screening strategy and potential mechanisms of action.
Caption: A generalized workflow for the biological activity screening of this compound.
Given the potential anti-inflammatory and anticancer properties of this compound, the NF-κB and MAPK signaling pathways are plausible targets for investigation.
Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory agents.
Caption: A schematic of the p38 MAPK signaling cascade, often involved in inflammation and cellular stress responses.
Conclusion
While this compound has been identified as a compound of interest, its biological activities remain largely uncharacterized in the public domain. This guide provides a foundational strategy for its systematic evaluation, beginning with broad screening for cytotoxicity and anti-inflammatory effects, followed by more detailed mechanistic studies. The provided protocols and data presentation frameworks are designed to facilitate a robust and efficient screening process, paving the way for a deeper understanding of the therapeutic potential of this indole alkaloid. Future studies should focus on executing these assays to generate the first quantitative biological data for this compound and to elucidate its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
N-Methoxyanhydrovobasinediol: A Preliminary Technical Guide on a Promising Indole Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid belonging to the vobasine (B1212131) family, compounds predominantly found in plant species of the Apocynaceae family, such as Gelsemium elegans and Tabernaemontana corymbosa. Preliminary studies and research on structurally related vobasine alkaloids suggest that this compound may possess significant anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the preliminary studies into the mechanism of action of this compound and its chemical relatives, presenting available quantitative data, detailed experimental protocols for relevant assays, and visual representations of potential signaling pathways and experimental workflows. While specific data for this compound is limited, this guide consolidates current knowledge on closely related compounds to inform future research and drug development efforts.
Introduction
This compound is a monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₆N₂O₂ and a molecular weight of 338.4 g/mol .[1] Like other vobasine alkaloids, it is of significant interest to the pharmacological community due to the diverse biological activities exhibited by this class of compounds. Research into related vobasine and bisindole alkaloids has revealed potential mechanisms of action including cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest. Furthermore, studies on alkaloids from Gelsemium elegans point towards a possible interaction with GABA receptors. This document aims to synthesize the available, albeit limited, information on this compound and to provide a detailed framework for its further investigation by presenting data and methodologies from studies on its closest chemical analogs.
Quantitative Data on Vobasine Alkaloids
While specific quantitative pharmacological data for this compound is not yet available in the public domain, the following tables summarize the cytotoxic activities of structurally related vobasine and bisindole alkaloids against various human cancer cell lines. This data is crucial for contextualizing the potential therapeutic efficacy of this compound.
Table 1: Cytotoxicity of Vobasine-Related Alkaloids in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Conophylline | HL-60 | Promyelocytic Leukemia | 0.17 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 0.35 | [2] | |
| A-549 | Lung Adenocarcinoma | 0.21 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 1.02 | [2] | |
| SW480 | Colon Adenocarcinoma | 1.49 | [2] | |
| Taberdivarine C | HeLa | Cervical Cancer | 1.42 | [3] |
| MCF-7 | Breast Adenocarcinoma | 2.15 | [3] | |
| SW480 | Colon Adenocarcinoma | 3.86 | [3] | |
| Taberdivarine D | HeLa | Cervical Cancer | 2.78 | [3] |
| MCF-7 | Breast Adenocarcinoma | 4.63 | [3] | |
| SW480 | Colon Adenocarcinoma | 5.12 | [3] | |
| Taberdivarine E | HeLa | Cervical Cancer | 8.24 | [3] |
| MCF-7 | Breast Adenocarcinoma | 9.88 | [3] | |
| SW480 | Colon Adenocarcinoma | 11.35 | [3] | |
| Taberdivarine F | HeLa | Cervical Cancer | 3.55 | [3] |
| MCF-7 | Breast Adenocarcinoma | 6.71 | [3] | |
| SW480 | Colon Adenocarcinoma | 7.93 | [3] | |
| Isovoacangine | THP-1 | Acute Monocytic Leukemia | 52.11 | [4] |
| Voacangine | THP-1 | Acute Monocytic Leukemia | 61.40 | [4] |
| Voacamine | U2OS/DX | Osteosarcoma (Doxorubicin-resistant) | Not specified, but enhances DOX cytotoxicity | [5][6] |
Table 2: Receptor Binding Affinity of Gelsemium Alkaloids
| Compound | Receptor | Assay Type | Kᵢ (µM) or IC₅₀ (µM) | Reference |
| Gelsemine | Glycine Receptor | [³H]strychnine displacement | IC₅₀ ≈ 40 | |
| Koumine | Glycine Receptor | [³H]strychnine displacement | IC₅₀ ≈ 42 | |
| Gelsemine | GABAₐ Receptor | Electrophysiology | IC₅₀ ≈ 55-75 |
Postulated Mechanisms of Action and Signaling Pathways
Based on studies of related vobasine alkaloids, several mechanisms of action can be postulated for this compound. These include the induction of apoptosis, cell cycle arrest, and interaction with neuronal receptors.
Induction of Apoptosis
Many cytotoxic natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. The bisindole alkaloid voacamine, which contains a vobasine moiety, has been shown to induce autophagic cell death in osteosarcoma cells. The general pathway for apoptosis induction often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of caspases.
Microtubule Dynamics Interference
Some bisindole alkaloids containing a vobasine structural component have been suggested to interfere with microtubule dynamics. Voacamine has been observed to depolymerize microtubules. This disruption of the cytoskeleton can lead to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Modulation of GABAergic Neurotransmission
Alkaloids isolated from Gelsemium species have been shown to interact with inhibitory neurotransmitter receptors, particularly GABAₐ receptors. While the exact nature of the interaction of this compound is unknown, related alkaloids have demonstrated the ability to modulate these receptors, suggesting a potential neuropharmacological activity.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the mechanism of action of this compound, based on standard practices and protocols used for similar compounds.
Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which this compound inhibits the growth of cancer cells by 50% (IC₅₀).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis and distinguish it from necrosis in cells treated with this compound.
Methodology:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC fluorescence (detecting apoptotic cells) is measured in the FL1 channel, and PI fluorescence (detecting necrotic cells) is measured in the FL2 channel.
-
Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
In Vitro Tubulin Polymerization Assay
Objective: To determine if this compound directly affects the polymerization of tubulin.
Methodology:
-
Reaction Mixture: A reaction mixture containing tubulin protein, GTP, and a fluorescence reporter is prepared in a 96-well plate.
-
Compound Addition: this compound is added to the wells at various concentrations. Paclitaxel (a microtubule stabilizer) and nocodazole (B1683961) (a microtubule destabilizer) are used as positive controls.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The fluorescence is monitored over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the controls to determine if the compound has a stabilizing or destabilizing effect.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel therapeutics, particularly in the area of oncology. While direct experimental evidence for its mechanism of action is currently lacking, the pharmacological profile of structurally related vobasine alkaloids provides a strong rationale for its investigation as a cytotoxic agent that may act through the induction of apoptosis, interference with microtubule dynamics, or modulation of neuronal receptors.
Future research should focus on:
-
Isolation and Purification: Securing a sufficient quantity of pure this compound for comprehensive biological evaluation.
-
In Vitro Pharmacological Profiling: Determining the IC₅₀ values against a broad panel of cancer cell lines and conducting receptor binding assays for key targets such as GABAₐ receptors.
-
Mechanistic Studies: Elucidating the precise molecular pathways affected by this compound, including detailed analysis of apoptotic pathways, cell cycle progression, and microtubule integrity.
-
In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.
The data and protocols presented in this guide offer a foundational framework for initiating these critical next steps in the research and development of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cytotoxic indole alkaloids from Tabernaemontana divaricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic indole alkaloids from Tabernaemontana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Voacamine, a bisindolic alkaloid from Peschiera fuchsiaefolia, enhances the cytotoxic effect of doxorubicin on multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voacamine, an alkaloid extracted from Peschiera fuchsiaefolia, inhibits P-glycoprotein action in multidrug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Methoxyanhydrovobasinediol: An In-Depth Technical Guide on its Ethnobotanical Context, and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid that has been isolated from plant species known for their use in traditional medicine. This technical guide provides a comprehensive overview of the ethnobotanical background, available pharmacological data, and detailed experimental protocols relevant to the study of this compound. Notably, while the ethnobotanical use is linked to the source plant, Gelsemium elegans, specific traditional applications of the isolated compound itself are not documented. The reported anti-inflammatory and anticancer potential of the broader class of alkaloids from this plant suggests this compound as a molecule of interest for further pharmacological investigation. This guide aims to equip researchers with the foundational knowledge and methodological insights required for future studies.
Ethnobotanical Use
This compound has been isolated from Gelsemium elegans, a plant with a history of use in traditional Chinese medicine.[1] It is known in China as "Gou-Wen" (Lethal Kiss) or "Duan-Chang-Cao" (Intestinal-Damaging Herb) due to its high toxicity.[1] Despite its poisonous nature, it has been traditionally used to treat conditions such as pain, spasticity, and skin ulcers.[1] The roots and leaves are the primary parts of the plant used in these traditional preparations. It is important to note that the ethnobotanical use pertains to the whole plant extract, and there is no available information on the traditional use of isolated this compound.
Pharmacological Activity
While specific pharmacological studies on this compound are limited, the crude alkaloid extracts from Gelsemium elegans have demonstrated promising antitumor, analgesic, and anti-inflammatory activities.[1] Commercial suppliers of this compound also note its potential for anti-inflammatory and anticancer applications based on its classification as an indole alkaloid. The mode of action is generally described as involving interactions with specific cellular receptors and enzymes to modulate biochemical pathways.[2]
Quantitative Data
| Pharmacological Activity | Assay Type | Key Parameters | Target/Cell Line | Reference Compound |
| Anti-inflammatory | Nitric Oxide (NO) Assay | IC50 | LPS-stimulated RAW 264.7 macrophages | Dexamethasone |
| Anti-inflammatory | Albumin Denaturation Assay | % Inhibition, IC50 | Bovine Serum Albumin | Diclofenac Sodium |
| Anticancer | MTT Assay | IC50 | e.g., A-549 (lung), MCF-7 (breast), PC-3 (prostate) | Doxorubicin |
| Anticancer | Apoptosis Assay | % Apoptotic Cells | Cancer cell lines | Staurosporine |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound.
Isolation of this compound from Gelsemium elegans
While the original 1989 protocol for the isolation of this compound is not available in full detail, a general procedure can be inferred from protocols for isolating similar alkaloids from related plant sources.
Objective: To extract and isolate this compound from the dried and powdered plant material of Gelsemium elegans.
Materials:
-
Dried and powdered Gelsemium elegans (roots and leaves)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH2Cl2)
-
Silica (B1680970) gel for column chromatography
-
Various organic solvents for elution (e.g., hexane (B92381), ethyl acetate (B1210297), methanol gradients)
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Chromatography columns
Procedure:
-
Extraction: Macerate the powdered plant material in methanol for 72 hours at room temperature. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 5% HCl solution and filter to remove non-alkaloidal components.
-
Basify the acidic aqueous solution with NaOH to a pH of 9-10.
-
Extract the aqueous solution multiple times with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude alkaloid fraction.
-
-
Chromatographic Separation:
-
Subject the crude alkaloid fraction to silica gel column chromatography.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate and then methanol.
-
Collect fractions and monitor by TLC.
-
Combine fractions containing compounds with similar Rf values.
-
-
Purification: Further purify the fractions containing the target compound using repeated column chromatography or preparative TLC until a pure sample of this compound is obtained. Characterization would then be performed using spectroscopic methods (NMR, MS).
In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay
Objective: To assess the potential of this compound to inhibit protein denaturation, a hallmark of inflammation.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
This compound
-
Diclofenac Sodium (reference drug)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
The reaction mixture will consist of 0.2 mL of 1% aqueous BSA, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.
-
A control group will be prepared without the test compound.
-
Diclofenac sodium is used as a reference standard.
-
The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the absorbance of the solutions is measured at 660 nm.
-
The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (reference drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for another 48 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Signaling Pathways and Logical Relationships (Hypothetical)
As there is no specific information on the signaling pathways modulated by this compound, the following diagrams represent a hypothetical workflow for its investigation and a potential mechanism of action based on the reported activities of related alkaloids.
Caption: A logical workflow for the investigation of this compound.
Caption: A hypothetical anticancer signaling pathway for this compound.
Conclusion
This compound is an indole alkaloid with a clear link to a plant used in traditional medicine, Gelsemium elegans. While the ethnobotanical data does not pertain to the isolated compound directly, the known anti-inflammatory and antitumor activities of the plant's crude extracts provide a strong rationale for further investigation of this compound. The lack of specific quantitative data and detailed mechanistic studies highlights a significant research gap. The experimental protocols and hypothetical frameworks provided in this guide offer a structured approach for future research to elucidate the pharmacological profile of this compound and validate its potential as a therapeutic lead. Due to the high toxicity of the source plant, any research involving its extracts or isolated compounds should be conducted with extreme caution.
References
Methodological & Application
Application Notes and Protocols for the Purification of N-Methoxyanhydrovobasinediol by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid found in certain plant species, such as Gelsemium elegans.[1][2] As a member of the vobasan-type indole alkaloids, this compound is of significant interest to the pharmacological and drug development fields due to its potential therapeutic applications, which may include anti-inflammatory and anticancer activities.[1] The isolation and purification of this compound are crucial steps for its structural elucidation, pharmacological screening, and subsequent development as a potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a highly effective technique for the final purification of this alkaloid to achieve the high purity required for research and development.[3] This document provides detailed application notes and protocols for the purification of this compound using reverse-phase HPLC (RP-HPLC).
Principle of Separation
Reverse-phase HPLC is the most common and effective method for the purification of indole alkaloids.[4][5] In RP-HPLC, the stationary phase, typically a C18-silica column, is nonpolar, while the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Compounds with higher hydrophobicity will have stronger interactions with the nonpolar stationary phase and will therefore elute later than more polar compounds. By carefully controlling the composition of the mobile phase, often through a gradient elution, a high degree of separation can be achieved for complex mixtures of alkaloids.[3][5]
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids from Plant Material
This protocol outlines a general acid-base extraction method for obtaining a crude alkaloid mixture from dried plant material.[3]
Materials:
-
Dried and powdered plant material (e.g., root bark, leaves)
-
Methanol or Ethanol (B145695)
-
1-5% Hydrochloric acid (HCl) solution
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
Procedure:
-
Maceration: The powdered plant material is soaked in methanol or ethanol for 24-72 hours with occasional agitation.
-
Acidification: The resulting extract is filtered, and the solvent is evaporated under reduced pressure. The residue is then dissolved in a 1-5% HCl solution.
-
Basification and Extraction: The acidic solution is washed with a nonpolar solvent like dichloromethane to remove neutral and acidic compounds. The aqueous layer is then basified with ammonium hydroxide or sodium carbonate to a pH of 9-10.
-
Final Extraction: The basic aqueous solution is then extracted multiple times with dichloromethane or ethyl acetate to isolate the crude alkaloid fraction.
-
Concentration: The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated using a rotary evaporator to yield the crude alkaloid extract.
Protocol 2: Analytical HPLC Method Development
This protocol is for developing an analytical method to assess the purity of the crude extract and to optimize the separation conditions before scaling up to preparative HPLC.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude alkaloid extract.
-
Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[5]
HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B (isocratic)
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Protocol 3: Preparative HPLC Purification
This protocol is for purifying larger quantities of this compound from the crude extract.
Sample Preparation:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase (e.g., 20% acetonitrile in water with 0.1% formic acid).
-
Filter the entire solution to protect the preparative column.[5]
Preparative HPLC Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a manual or automated injector, and a UV-Vis detector with a preparative flow cell.
-
Column: A C18 reverse-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Scaled-up Gradient Program: The gradient program from the analytical method is adapted for the preparative scale.
-
Flow Rate: 20 mL/min (this should be optimized based on the column dimensions).
-
Detection: UV at 254 nm or 280 nm.
-
Fraction Collection: Collect fractions as the target peak elutes, using a fraction collector triggered by the UV signal or by time.
Post-Purification Processing:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Pool the pure fractions containing this compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Data Presentation
The following table summarizes hypothetical quantitative data from a successful purification of this compound using the protocols described above.
| Parameter | Crude Extract | Purified Fraction |
| Injection Volume | 10 µL (analytical) | 5 mL (preparative) |
| Retention Time | 18.5 min | 18.5 min |
| Purity (by area %) | ~15% | >98% |
| Recovery Rate | N/A | ~85% |
| Yield | N/A | 5 mg |
Visualizations
Experimental Workflow
Caption: General workflow for the purification of this compound.
Logical Relationships in Purification Strategy
Caption: Strategy for isolating pure this compound.
References
- 1. This compound | 125180-42-9 | AFA18042 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Note and Protocol: In Vitro Anti-inflammatory Assay of N-Methoxyanhydrovobasinediol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from certain plant species, such as Gelsemium elegans.[1] Belonging to the class of indole alkaloids, this compound is of significant interest in pharmacology for its potential therapeutic applications, including anti-inflammatory activities.[2] The evaluation of the anti-inflammatory properties of natural products like this compound is a critical step in the drug discovery process. In vitro assays provide a foundational understanding of a compound's mechanism of action and its potential to modulate inflammatory pathways. These laboratory-based models are essential for screening compounds and investigating the molecular mechanisms of inflammation, such as cytokine signaling and enzyme inhibition.[3]
This document provides detailed protocols for assessing the in vitro anti-inflammatory effects of this compound. It includes both a preliminary, non-cellular protein denaturation assay and a more comprehensive cell-based assay using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7). The latter allows for the investigation of the compound's effect on key inflammatory mediators.
Data Presentation
Quantitative data from the in vitro assays should be recorded and summarized for clear interpretation and comparison. The following tables provide a template for presenting the results obtained from the described experimental protocols.
Table 1: Inhibition of Protein Denaturation by this compound
| Concentration (µg/mL) | Absorbance (Mean ± SD) | Percentage Inhibition (%) |
| Control | 0 | |
| This compound (Concentration 1) | ||
| This compound (Concentration 2) | ||
| This compound (Concentration 3) | ||
| This compound (Concentration 4) | ||
| Diclofenac Sodium (Standard) | ||
| IC50 Value | \multicolumn{2}{ | l |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells
| Treatment | Concentration (µM) | Absorbance (540 nm) (Mean ± SD) | NO Concentration (µM) | Percentage Inhibition (%) |
| Vehicle Control | - | 0 | ||
| LPS (1 µg/mL) | - | N/A | ||
| This compound + LPS | Concentration 1 | |||
| This compound + LPS | Concentration 2 | |||
| This compound + LPS | Concentration 3 | |||
| L-NAME (Standard) + LPS | ||||
| IC50 Value | \multicolumn{3}{ | l | }{} |
Table 3: Effect of this compound on Pro-inflammatory Cytokine (TNF-α, IL-6) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | Inhibition (%) | IL-6 (pg/mL) (Mean ± SD) | Inhibition (%) |
| Vehicle Control | - | N/A | N/A | ||
| LPS (1 µg/mL) | - | 0 | 0 | ||
| This compound + LPS | Concentration 1 | ||||
| This compound + LPS | Concentration 2 | ||||
| This compound + LPS | Concentration 3 | ||||
| Dexamethasone (Standard) + LPS | |||||
| IC50 Value (TNF-α) | \multicolumn{2}{ | l | }{} | IC50 Value (IL-6) | \multicolumn{2}{ |
Experimental Protocols
Inhibition of Protein Denaturation Assay
This assay serves as a preliminary screening method to evaluate the ability of a compound to prevent protein denaturation, a process associated with inflammation.[4]
Materials:
-
This compound
-
Diclofenac sodium (as a standard drug)
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
Prepare a 0.2% w/v solution of Bovine Serum Albumin (BSA) in PBS.
-
Prepare various concentrations of this compound and the standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect the assay).
-
The reaction mixture consists of 0.5 mL of the BSA solution and 0.5 mL of the test compound solution.
-
A control group is prepared with 0.5 mL of BSA solution and 0.5 mL of the vehicle (solvent used for the test compound).
-
The samples are incubated at 37°C for 20 minutes and then heated at 72°C for 5 minutes.
-
After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the following formula: Percentage Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100
Cell-Based Anti-inflammatory Assay using RAW 264.7 Macrophages
This protocol details the use of the murine macrophage cell line RAW 264.7 to assess the anti-inflammatory effects of this compound by measuring its impact on the production of nitric oxide (NO) and pro-inflammatory cytokines upon stimulation with lipopolysaccharide (LPS). Macrophages are key players in the inflammatory response, and LPS, a component of Gram-negative bacteria, is a potent inducer of inflammation in these cells.[5]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6 quantification
-
Cell counting kit (e.g., MTT or PrestoBlue) for cytotoxicity assessment
-
96-well cell culture plates
Procedure:
2.1. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2.2. Cytotoxicity Assay:
-
Before assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound.
-
Treat the cells with various concentrations of the compound for 24 hours.
-
Assess cell viability using an MTT or PrestoBlue assay according to the manufacturer's instructions.
-
Select concentrations that show minimal to no cytotoxicity for the subsequent anti-inflammatory assays.
2.3. Treatment and LPS Stimulation:
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.
-
Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no compound, no LPS), an LPS-only group, and groups with a standard anti-inflammatory drug (e.g., Dexamethasone).
2.4. Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent system.
-
Mix equal volumes of the supernatant and Griess Reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
The percentage inhibition of NO production is calculated relative to the LPS-only treated group.
2.5. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Use the collected cell culture supernatant from step 2.3.
-
Quantify the levels of TNF-α and IL-6 using specific commercial ELISA kits.
-
Follow the manufacturer's protocol for the ELISA procedure.
-
The percentage inhibition of cytokine production is calculated relative to the LPS-only treated group.
Visualizations
Caption: Experimental workflow for the cell-based anti-inflammatory assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 125180-42-9 | AFA18042 [biosynth.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 5. Anti-Inflammatory Effect of Streptochlorin via TRIF-Dependent Signaling Pathways in Cellular and Mouse Models [mdpi.com]
Application Notes and Protocols: N-Methoxyanhydrovobasinediol Anticancer Activity in Cell Lines
Disclaimer: As of December 2025, specific studies on the anticancer activity of N-Methoxyanhydrovobasinediol are not available in the published scientific literature. The following application notes and protocols are presented as a representative guide for the evaluation of a novel natural product's anticancer potential, using this compound as a hypothetical investigational compound. The data and signaling pathways presented are illustrative examples based on common findings for other natural product-derived anticancer agents.
Introduction
Natural products are a significant source of novel therapeutic agents, particularly in oncology. This compound is an alkaloid that warrants investigation for its potential cytotoxic and antiproliferative effects against cancer cells. These application notes provide a comprehensive overview of the standard methodologies used to characterize the in vitro anticancer activity of a novel compound like this compound. The protocols detailed below cover the assessment of cytotoxicity, induction of apoptosis, effects on cell cycle progression, and investigation of underlying signaling pathways.
Data Presentation: Summary of In Vitro Anticancer Activity
The following tables summarize hypothetical quantitative data for the effects of this compound on various cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.5 ± 0.9 |
| A549 | Lung Carcinoma | 22.1 ± 2.5 |
| HCT116 | Colon Carcinoma | 12.8 ± 1.4 |
| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.1 |
| PANC-1 | Pancreatic Carcinoma | 10.4 ± 1.2 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Induction of Apoptosis in MDA-MB-231 Cells by this compound (24h Treatment)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| This compound | 5 | 10.8 ± 1.2 | 5.2 ± 0.6 | 16.0 ± 1.8 |
| This compound | 10 | 25.4 ± 2.9 | 12.7 ± 1.5 | 38.1 ± 4.4 |
| This compound | 20 | 40.1 ± 4.5 | 22.3 ± 2.8 | 62.4 ± 7.3 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (24h Treatment)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 0 | 45.2 ± 3.8 | 30.1 ± 2.9 | 24.7 ± 2.5 | 1.8 ± 0.3 |
| This compound | 10 | 65.8 ± 5.1 | 15.3 ± 1.8 | 18.9 ± 2.0 | 5.2 ± 0.7 |
| This compound | 20 | 72.1 ± 6.2 | 8.9 ± 1.1 | 19.0 ± 2.1 | 10.5 ± 1.4 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, PANC-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours as described above.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Hypothetical mechanism of apoptosis induction.
Caption: Potential mechanism of G1 phase cell cycle arrest.
Application Notes and Protocols for N-Methoxyanhydrovobasinediol Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Preliminary studies suggest that this compound possesses anti-inflammatory and potential anticancer properties, making it a person of interest for pharmacological research and drug development.[1] The therapeutic effects of this compound are believed to stem from its interaction with specific cellular receptors and enzymes, thereby modulating key biochemical pathways.[1] However, the precise molecular targets of this compound remain to be fully elucidated.
These application notes provide a comprehensive overview of a hypothetical study aimed at identifying the direct protein targets of this compound using an affinity chromatography-based approach coupled with mass spectrometry. This method is a robust and widely used technique for isolating and identifying the binding partners of small molecules from complex biological mixtures.[3][4][5] The protocols and data presented herein are intended to serve as a practical guide for researchers undertaking similar target identification studies.
Hypothetical Quantitative Data
Successful target identification studies yield quantitative data that can be used to prioritize candidate proteins for further validation. The following tables represent hypothetical results from such experiments.
Table 1: Hypothetical Binding Affinity of this compound for a Panel of Recombinant Kinases.
| Protein Target | Binding Affinity (Kd, nM) |
| Kinase A | 50 |
| Kinase B | 250 |
| Kinase C | > 10,000 |
| Kinase D | 150 |
| Kinase E | > 10,000 |
Table 2: Hypothetical Proteomics Data from Affinity Chromatography Pulldown.
| Protein ID (UniProt) | Gene Name | Fold Enrichment (N-Methoxy vs. Control) | p-value |
| P04637 | TP53 | 1.5 | 0.045 |
| P62258 | GSK3B | 8.2 | < 0.001 |
| Q04756 | IKBKB | 6.5 | < 0.001 |
| P10721 | NFKB1 | 2.1 | 0.032 |
| Q9Y243 | CHUK | 7.1 | < 0.001 |
Experimental Protocols
The following protocols detail the steps for identifying the protein targets of this compound using affinity chromatography.
Synthesis of this compound Affinity Probe
To perform affinity chromatography, this compound must be chemically modified to incorporate a linker and an affinity tag (e.g., biotin) without significantly compromising its binding activity. This process typically involves structure-activity relationship (SAR) studies to identify a non-essential region of the molecule for modification.[3]
Protocol:
-
Identify a suitable attachment point: Based on the structure of this compound, a hydroxyl group could be a potential site for derivatization.
-
Linker attachment: React this compound with a bifunctional linker, such as a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid group, using a suitable coupling agent (e.g., DCC/DMAP).
-
Biotinylation: Activate the terminal carboxylic acid of the linker-modified compound and react it with a biotin (B1667282) derivative containing a primary amine (e.g., biotin-PEG-amine) to form a stable amide bond.
-
Purification and Characterization: Purify the final biotinylated probe using high-performance liquid chromatography (HPLC) and confirm its structure and purity by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Affinity Chromatography
This protocol describes the use of the biotinylated this compound probe to isolate its binding partners from a cell lysate.[5][6][7][8]
Materials:
-
Biotinylated this compound probe
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or a solution with a high concentration of free biotin)
-
Cell line of interest (e.g., a human cancer cell line)
Protocol:
-
Bead Preparation: Wash the streptavidin-coated beads three times with wash buffer to remove any preservatives.
-
Immobilization of the Probe: Incubate the washed beads with an excess of the biotinylated this compound probe for 1-2 hours at room temperature with gentle rotation to allow for efficient binding.
-
Blocking: Wash the probe-coated beads three times with wash buffer to remove any unbound probe. Block any remaining biotin-binding sites by incubating the beads with a solution of free biotin, followed by several washes.
-
Cell Lysate Preparation: Harvest cells and lyse them on ice using the cell lysis buffer. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
Affinity Pulldown: Incubate the prepared cell lysate with the probe-coated beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of the lysate with beads that have been blocked with biotin but have no probe attached.
-
Washing: Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. Wash the beads extensively (at least 5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using the elution buffer. Neutralize the eluate immediately if an acidic elution buffer is used.
Protein Identification by Mass Spectrometry
The eluted proteins are identified using standard proteomics techniques.
Protocol:
-
SDS-PAGE: Separate the eluted proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the protein bands using a sensitive stain (e.g., silver stain or SYPRO Ruby).
-
In-Gel Digestion: Excise the protein bands of interest from the gel and destain them. Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA), and digest them overnight with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot or Sequest) to identify the proteins. Quantify the relative abundance of the identified proteins between the this compound pulldown and the control pulldown to determine the fold enrichment.
Visualizations
Experimental Workflow
Caption: Workflow for target identification of this compound.
Hypothetical Signaling Pathway
Based on the hypothetical proteomics data suggesting an interaction with IKBKB and CHUK (components of the IKK complex), a plausible mechanism of action for this compound could be the modulation of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
The identification of molecular targets is a critical step in the development of new therapeutic agents. The protocols and hypothetical data presented here provide a framework for the target identification of this compound using affinity chromatography coupled with mass spectrometry. This approach can reveal the direct binding partners of the compound, offering valuable insights into its mechanism of action. The hypothetical identification of key regulators of the NF-κB pathway as potential targets aligns with the reported anti-inflammatory properties of this compound and provides a strong rationale for further validation and development of this natural product as a potential therapeutic lead.
References
- 1. This compound | 125180-42-9 | AFA18042 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of protein binding partners of small molecules using label-free methods | Semantic Scholar [semanticscholar.org]
- 5. Protein Enrichment: IP vs Affinity Chromatography vs Pull-Down - Creative Proteomics [creative-proteomics.com]
- 6. conductscience.com [conductscience.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cube-biotech.com [cube-biotech.com]
Application Notes and Protocols for the Proposed Synthesis of N-Methoxyanhydrovobasinediol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of N-Methoxyanhydrovobasinediol and its derivatives has not been explicitly reported in the reviewed scientific literature. The following application notes and protocols describe a proposed synthetic pathway based on established chemical principles and analogous reactions reported for other indole (B1671886) alkaloids. These protocols are intended for feasibility assessment and further development by qualified researchers.
Introduction
Vobasine (B1212131) alkaloids, a class of monoterpene indole alkaloids, are of significant interest due to their complex molecular architecture and potential biological activities.[1][2] While numerous vobasine-type alkaloids have been isolated and characterized, the synthesis of novel derivatives remains a compelling area of research for exploring structure-activity relationships. This document outlines a proposed synthetic strategy to access a novel derivative, this compound, starting from the naturally occurring vobasine. The proposed synthesis involves a three-stage process: N-oxidation and subsequent methylation to yield the N-methoxy moiety, stereoselective dihydroxylation of the ethylidene side chain, and finally, an acid-catalyzed intramolecular cyclization to form the anhydro-diol structure.
Proposed Synthetic Pathway
The proposed multi-step synthesis to obtain this compound from vobasine is depicted below. Each key transformation is detailed in the subsequent sections.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of N-Methoxyvobasine
This stage involves the N-oxidation of the tertiary amine in the vobasine core, followed by N-methylation to introduce the methoxy (B1213986) group.
3.1.1. Protocol for N-Oxidation of Vobasine
This protocol is adapted from general procedures for the N-oxidation of tertiary amine-containing alkaloids.[3][4]
-
Objective: To synthesize Vobasine N-Oxide.
-
Materials:
-
Vobasine (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
-
Procedure:
-
Dissolve Vobasine (1.0 eq) in anhydrous DCM under an inert atmosphere of argon.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled Vobasine solution over 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude Vobasine N-Oxide.
-
Purify the crude product by flash column chromatography.
-
3.1.2. Protocol for N-Methoxylation of Vobasine N-Oxide
This protocol is based on general methods for the alkylation of N-oxides.
-
Objective: To synthesize N-Methoxyvobasine from Vobasine N-Oxide.
-
Materials:
-
Vobasine N-Oxide
-
Methyl iodide (MeI) or Dimethyl sulfate ((MeO)₂SO₂)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
Dissolve Vobasine N-Oxide (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the methylating agent (MeI or (MeO)₂SO₂, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring progress by TLC.
-
Upon completion, quench the reaction with an appropriate reagent (e.g., aqueous sodium thiosulfate (B1220275) for MeI).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-Methoxyvobasine.
-
Caption: Workflow for the synthesis of N-Methoxyvobasine.
Stage 2: Dihydroxylation of N-Methoxyvobasine
This stage aims to introduce a diol functionality at the ethylidene side chain.
-
Objective: To synthesize N-Methoxyvobasinediol.
-
Materials:
-
N-Methoxyvobasine
-
Osmium tetroxide (OsO₄), typically as a solution in t-butanol
-
N-Methylmorpholine N-oxide (NMO)
-
Solvent mixture (e.g., acetone/water or THF/water)
-
Sodium sulfite (B76179) (Na₂SO₃) or Sodium bisulfite (NaHSO₃)
-
-
Procedure:
-
Dissolve N-Methoxyvobasine (1.0 eq) in the solvent mixture.
-
Add NMO (1.5 eq).
-
To this stirring solution, add a catalytic amount of OsO₄ solution.
-
Stir the reaction at room temperature and monitor by TLC. The reaction mixture will likely turn dark.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of Na₂SO₃ or NaHSO₃ and stir for 30-60 minutes.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Methoxyvobasinediol.
-
Stage 3: Formation of the Anhydro-Bridge
This final stage involves an acid-catalyzed intramolecular cyclization to form the proposed anhydro-diol.
-
Objective: To synthesize this compound.
-
Materials:
-
N-Methoxyvobasinediol
-
Anhydrous solvent (e.g., Toluene (B28343) or Dichloromethane)
-
Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA))
-
Dean-Stark apparatus (if using toluene to remove water)
-
-
Procedure:
-
Dissolve N-Methoxyvobasinediol (1.0 eq) in the anhydrous solvent.
-
Add a catalytic amount of the acid catalyst (e.g., 0.1 eq of p-TsOH).
-
If using toluene, heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction. If using DCM, the reaction may proceed at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated aqueous NaHCO₃ solution).
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final compound, this compound.
-
Caption: Key transformations in the proposed synthesis.
Data Presentation (Hypothetical)
As this is a proposed synthesis, no experimental quantitative data is available. Should the synthesis be successful, the following tables should be used to summarize the key data for each synthesized derivative.
Table 1: Synthesis Yields and Physical Data
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Step Yield (%) | Overall Yield (%) | Physical Appearance |
| 1 | C₂₁H₂₄N₂O₃ | 352.43 | - | - | Off-white solid |
| 2 | C₂₁H₂₄N₂O₄ | 368.43 | TBD | TBD | TBD |
| 3 | C₂₂H₂₆N₂O₄ | 382.45 | TBD | TBD | TBD |
| 4 | C₂₂H₂₈N₂O₅ | 416.47 | TBD | TBD | TBD |
| 5 | C₂₂H₂₆N₂O₄ | 398.45 | TBD | TBD | TBD |
Starting material: Vobasine (1). Intermediates: Vobasine N-Oxide (2), N-Methoxyvobasine (3), N-Methoxyvobasinediol (4). Final Product: this compound (5). TBD: To Be Determined.
Table 2: Spectroscopic Data Summary (Hypothetical)
| Compound ID | ¹H NMR Key Shifts (δ, ppm) | ¹³C NMR Key Shifts (δ, ppm) | MS (m/z) [M+H]⁺ |
| 1 | Literature values | Literature values | 353.18 |
| 2 | TBD | TBD | 369.18 |
| 3 | TBD | TBD | 383.19 |
| 4 | TBD | TBD | 417.20 |
| 5 | TBD | TBD | 399.19 |
Concluding Remarks
The presented application notes provide a theoretical framework for the synthesis of this compound derivatives. The protocols are based on well-established transformations in organic synthesis and alkaloid chemistry. Researchers attempting this synthesis should be aware of the challenges associated with multi-step synthesis on complex natural product scaffolds, including potential side reactions, purification difficulties, and the need for extensive spectroscopic characterization to confirm the structures of the novel intermediates and the final product. Successful synthesis of these derivatives would provide valuable compounds for biological screening and further drug development efforts.
References
N-Methoxyanhydrovobasinediol: Application Notes and Protocols for Drug Lead Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans.[1][2] This compound has garnered interest within the scientific community as a potential drug lead due to its suggested, though not yet fully elucidated, anti-inflammatory and anticancer properties.[1] Alkaloids from Gelsemium elegans are known to possess a range of biological activities, including antitumor, anti-inflammatory, analgesic, and immunomodulatory effects.[1][3][4][5][6] However, it is crucial to note that the therapeutic dose of alkaloids from this plant is often close to their toxic dose, necessitating careful dose-response studies.[1] This document provides detailed application notes and experimental protocols to guide the investigation of this compound as a potential therapeutic agent.
Chemical and Physical Properties
This compound is an indole alkaloid with the following properties:
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₆N₂O₂ | [1] |
| Molecular Weight | 338.4 g/mol | [1] |
| Class | Indole Alkaloid | [1] |
| Natural Source | Gelsemium elegans (Apocynaceae) | [1][2] |
Biological Activities and Potential Applications
While specific quantitative data for this compound is limited in publicly available literature, related alkaloids from Gelsemium elegans have demonstrated promising biological activities. These findings provide a rationale for the investigation of this compound in the following areas:
-
Anticancer Activity: Several alkaloids from Gelsemium elegans have shown cytotoxic effects against various cancer cell lines.[6] The potential of this compound to induce apoptosis or inhibit cancer cell proliferation warrants investigation.
-
Anti-inflammatory Activity: The total alkaloid extracts of Gelsemium elegans have been reported to exhibit anti-inflammatory effects, potentially by suppressing the synthesis and release of prostaglandins.[1] this compound may contribute to this activity and could be explored for the treatment of inflammatory disorders.
Experimental Protocols
The following are detailed protocols for the preliminary in vitro and in vivo evaluation of this compound.
In Vitro Cytotoxicity: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Harvest cells using trypsin-EDTA, and perform a cell count.
-
Seed 1 x 10⁴ cells in 100 µL of culture medium per well in a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Mice
This model is used to assess the acute anti-inflammatory activity of this compound.
Materials:
-
This compound
-
Male Swiss albino mice (20-25 g)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.9% saline with 0.5% Tween 80)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization:
-
Acclimatize the mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.
-
-
Grouping and Treatment:
-
Divide the mice into four groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 10 mg/kg, orally)
-
Group III: this compound (e.g., 20 mg/kg, orally)
-
Group IV: Indomethacin (10 mg/kg, orally)
-
-
Administer the respective treatments to the animals.
-
-
Induction of Edema:
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
-
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by Dunnett's test).
-
Potential Mechanisms of Action: Signaling Pathways
Based on the activities of related alkaloids, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and apoptosis.
NF-κB Signaling Pathway in Inflammation
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Putative inhibition of the NF-κB signaling pathway.
Intrinsic Apoptosis Pathway
Induction of apoptosis is a key mechanism for anticancer agents. The intrinsic, or mitochondrial, pathway is a common route for programmed cell death.
Caption: Potential induction of the intrinsic apoptosis pathway.
Pharmacokinetic Considerations
While specific pharmacokinetic data for this compound are not available, studies on other alkaloids from Gelsemium elegans provide some general insights. These alkaloids are generally characterized by rapid absorption and wide distribution in tissues.[7] For instance, a study in rats with 11 Gelsemium alkaloids showed that most reached peak plasma concentrations quickly, and their elimination half-lives varied.[8] Another study in pigs also demonstrated fast absorption and wide distribution of alkaloids from a Gelsemium elegans extract.[7]
General Pharmacokinetic Workflow for Lead Development:
Caption: Standard pharmacokinetic workflow for a drug candidate.
Conclusion and Future Directions
This compound presents an intriguing starting point for drug discovery, particularly in the fields of oncology and inflammation. The protocols and information provided herein offer a foundational framework for its systematic evaluation. Future research should focus on:
-
Isolation and Purification: Establishing a robust and scalable method for obtaining pure this compound.
-
In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and in various in vitro inflammation models to obtain specific IC₅₀ and EC₅₀ values.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.
-
In Vivo Efficacy and Toxicity: Conducting thorough preclinical studies in relevant animal models to assess therapeutic efficacy and determine the safety profile.
-
Pharmacokinetic Profiling: Performing detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its behavior in a biological system.
Through a rigorous and systematic approach, the full therapeutic potential of this compound as a novel drug lead can be determined.
References
- 1. Gelsemium elegans Benth: Chemical Components, Pharmacological Effects, and Toxicity Mechanisms [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent progress in chemistry and bioactivity of monoterpenoid indole alkaloids from the genus gelsemium: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Excretion, Metabolism, and Tissue Distribution of Gelsemium elegans (Gardn. & Champ.) Benth in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
N-Methoxyanhydrovobasinediol: Application Notes and Protocols for Analytical Standards and Reference Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methoxyanhydrovobasinediol is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1] This compound is of significant interest to the scientific community for its potential pharmacological activities, including anti-inflammatory and neuroactive properties. As a reference material, this compound is essential for the accurate quantification and identification of this analyte in complex matrices, such as plant extracts and biological samples. These application notes provide detailed protocols for the handling, analysis, and characterization of this compound analytical standards.
Product Information
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3][4][5][6] |
| CAS Number | 125180-42-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₁H₂₆N₂O₂ | [7] |
| Molecular Weight | 338.44 g/mol | [7] |
| Purity | ≥98% | [2][3][4][5][6] |
| Appearance | White to off-white powder | - |
| Storage | Store at -20°C for long-term stability. | [8] |
Solubility
Qualitative solubility information suggests that this compound is soluble in a range of organic solvents. For quantitative applications, it is recommended to determine the solubility experimentally for the specific solvent and concentration required.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Methanol | Sparingly Soluble |
| Water | Insoluble |
Note: This information is based on general characteristics of similar alkaloids and should be confirmed experimentally.[9][10][11]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment and Quantification
This protocol is a representative method based on established procedures for the analysis of indole alkaloids from Gelsemium elegans.[12][13][14][15]
Workflow for HPLC Analysis
Caption: A simplified workflow for HPLC analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO.
-
Working Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Data Analysis:
-
Purity Assessment: The purity of the standard can be determined by calculating the peak area percentage of the main peak relative to the total peak area.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the working standards. The concentration of this compound in unknown samples can be determined from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS can be used for the identification of this compound, potentially after derivatization to increase volatility. This protocol is a general guideline.[16][17]
Workflow for GC-MS Analysis
Caption: General workflow for the GC-MS analysis of this compound.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 min at 280°C.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-550
Sample Preparation (with Derivatization):
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Data Analysis:
-
The identity of the compound is confirmed by comparing the obtained mass spectrum with a reference library or by interpreting the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural confirmation of this compound.[18][19]
Workflow for NMR Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. labsolu.ca [labsolu.ca]
- 4. alfachemic.com [alfachemic.com]
- 5. acebiolab.com [acebiolab.com]
- 6. This compound | 125180-42-9 [amp.chemicalbook.com]
- 7. This compound | 125180-42-9 | AFA18042 [biosynth.com]
- 8. targetmol.com [targetmol.com]
- 9. Rubiprasin A | CAS:125263-65-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Rosthornin A | CAS:125164-55-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Kihadanin A | CAS:125276-62-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. Two-Dimensional Liquid Chromatography Method for the Determination of Gelsemium Alkaloids in Honey | MDPI [mdpi.com]
- 13. Analysis of alkaloids in Gelsemium elegans Benth using an online heart-cutting + comprehensive RPLC×RPLC system tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicokinetics of 11 Gelsemium Alkaloids in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ir.xtbg.ac.cn [ir.xtbg.ac.cn]
Troubleshooting & Optimization
Technical Support Center: N-Methoxyanhydrovobasinediol HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of N-Methoxyanhydrovobasinediol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is HPLC analysis important?
This compound is a naturally occurring indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Its molecular formula is C₂₁H₂₆N₂O₂ and it has a molecular weight of 338.4 g/mol .[1] HPLC is a crucial analytical technique for the purification, quantification, and analysis of this compound in research and pharmaceutical development due to its ability to separate complex mixtures with high resolution.
Q2: What are the typical challenges encountered during the HPLC separation of this compound?
Due to its chemical structure, which includes a basic amine group, common issues during the HPLC analysis of this compound and similar alkaloids include:
-
Peak Tailing: This is the most frequent problem, often caused by interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[3][4][5][6][7]
-
Poor Resolution: Difficulty in separating the analyte from other closely related alkaloids or impurities.[8][9][10]
-
Retention Time Shifts: Inconsistent elution times across different runs.[11][12]
-
Peak Splitting or Broadening: Distortion of the peak shape, which can affect quantification.[11][13]
Troubleshooting Guide
Issue 1: Peak Tailing
Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
Flowchart for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | The basic amine group in this compound can interact with acidic silanol groups on the silica (B1680970) stationary phase.[3][4][7] This is a primary cause of tailing for basic compounds.[3][4] |
| Mobile Phase Modification: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their interaction with the protonated analyte.[6] | |
| Use of a Competing Base: Add a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte. | |
| Inappropriate Column Chemistry | Standard C18 columns may have a high number of residual silanol groups. |
| Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns often have extensive end-capping or are based on a hybrid particle technology to minimize silanol activity.[7] | |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5] |
| Reduce Sample Concentration: Dilute the sample and inject a smaller volume to ensure you are working within the column's linear capacity.[5] | |
| Metal Chelation | The analyte may be interacting with trace metals in the HPLC system (e.g., stainless steel frits, tubing).[5] |
| Use a Chelating Agent: Add a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase to sequester metal ions. |
Issue 2: Poor Resolution
Symptom: this compound peak is not well separated from an adjacent peak (Rs < 1.5).
Decision Tree for Improving Resolution
Caption: Decision tree for improving HPLC peak resolution.
| Controlling Factor | Potential Cause | Recommended Solution |
| Retention Factor (k') | Analyte elutes too quickly (k' < 2), not allowing for sufficient interaction with the stationary phase. | Decrease Mobile Phase Strength: Reduce the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase to increase retention. |
| Selectivity (α) | The relative retention of the analyte and the interfering peak are too similar.[8] | Change Organic Solvent: Switch from acetonitrile to methanol or vice versa. This can alter the selectivity of the separation. |
| Modify Mobile Phase pH: Adjusting the pH can change the ionization state of the analyte and impurities, altering their retention times.[8] | ||
| Change Stationary Phase: Use a column with a different chemistry (e.g., Phenyl-Hexyl, Cyano) that offers different interaction mechanisms. | ||
| Efficiency (N) | Peaks are broad, leading to overlap. This can be due to column degradation or suboptimal conditions.[9] | Use a High-Efficiency Column: Switch to a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column length.[8] |
| Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, leading to sharper peaks. | ||
| Minimize Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to prevent peak broadening. |
Issue 3: Retention Time Shifts
Symptom: The retention time for this compound varies significantly between injections.
| Potential Cause | Recommended Solution |
| Mobile Phase Preparation | Inconsistent mobile phase composition or degradation over time.[12][13] |
| Column Equilibration | Insufficient time for the column to equilibrate with the mobile phase before injection. |
| Pump Issues | Fluctuations in flow rate due to air bubbles or faulty check valves.[11][13] |
| Column Temperature | Fluctuations in ambient temperature can affect retention times. |
| Column Aging | The stationary phase degrades over time, leading to changes in retention.[9][13] |
Experimental Protocol Example
This is a starting point for a reversed-phase HPLC method for the analysis of this compound. Optimization will likely be required. This protocol is based on methods used for similar iboga alkaloids.[14][15]
HPLC System and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or similar |
| Column | Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm (or a similar base-deactivated C18 column) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Detection Wavelength | 225 nm and 280 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to make a 100 µg/mL stock solution. Prepare working standards by serial dilution.
-
Sample Solution (e.g., from plant extract): The sample preparation will depend on the matrix. A solid-phase extraction (SPE) cleanup may be necessary to remove interfering compounds.[15] The final extract should be dissolved in the initial mobile phase composition.
-
Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[9][16]
Experimental Workflow Diagram
Caption: General workflow for HPLC analysis.
References
- 1. This compound | 125180-42-9 | AFA18042 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 8. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. aelabgroup.com [aelabgroup.com]
- 14. puzzlepiece.org [puzzlepiece.org]
- 15. Quantitation of ibogaine and 12-hydroxyibogamine in human plasma by liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
N-Methoxyanhydrovobasinediol stability and degradation issues
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-Methoxyanhydrovobasinediol?
A1: Based on general safety data sheets for similar chemical compounds, it is recommended to store this compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1] For long-term storage, maintaining a frozen state (at -20°C or -80°C) is advisable to minimize degradation. Protect the compound from light and moisture.
Q2: I am seeing a decrease in the purity of my this compound sample over time. What could be the cause?
A2: A decrease in purity suggests that your sample may be degrading. Several factors could contribute to this, including:
-
Improper Storage: Exposure to heat, light, moisture, or air can accelerate degradation.
-
pH Instability: The compound may be unstable in certain pH environments. Alkaloids are often susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: Exposure to oxygen can lead to oxidative degradation.
-
Contamination: The presence of impurities or contaminants in your sample or solvent could catalyze degradation.
Q3: How can I assess the stability of this compound in my experimental setup?
A3: To assess the stability of this compound, you should perform a forced degradation study. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[2][3] A general protocol for a forced degradation study is provided in the "Experimental Protocols" section below.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is the most common and effective technique for stability studies. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.
Q5: Are there any known degradation products of this compound?
A5: Currently, there is no specific information in the scientific literature identifying the degradation products of this compound. A forced degradation study will be necessary to identify and characterize any such products.
Troubleshooting Guide
The following table provides general troubleshooting advice for common issues encountered during the stability assessment of chemical compounds.
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Rapid degradation of the compound in solution. | - The solvent is not inert and is reacting with the compound.- The pH of the solution is promoting hydrolysis.- The solution is exposed to light or elevated temperatures. | - Use a high-purity, inert solvent.- Buffer the solution to a neutral pH and assess stability across a pH range.- Protect the solution from light and store it at a low temperature. |
| Multiple new peaks appearing in the chromatogram. | - The compound is degrading into several products.- The sample is contaminated. | - Perform a forced degradation study to systematically identify degradation products.- Analyze a blank (solvent only) to rule out solvent-related peaks.- Ensure the purity of the initial sample. |
| Poor peak shape or resolution in the HPLC analysis. | - The analytical method is not optimized.- Degradation products are co-eluting with the parent compound. | - Optimize the mobile phase, column, and gradient of your HPLC method.- Adjust the pH of the mobile phase to improve peak shape.- Employ a different column chemistry. |
| Inconsistent stability results between experiments. | - Variations in experimental conditions (temperature, light exposure, pH).- Inconsistent sample preparation. | - Tightly control all experimental parameters.- Prepare fresh solutions for each experiment.- Use a standardized and well-documented sample preparation protocol. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on a compound like this compound. The specific concentrations and conditions may need to be optimized.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with 0.1 M sodium hydroxide (B78521) before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for a specified time. Neutralize with 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a developed and validated stability-indicating HPLC method. A control sample (unstressed) should be analyzed alongside the stressed samples.
-
Data Evaluation:
-
Calculate the percentage degradation of this compound in each condition.
-
Determine the retention times and peak areas of any degradation products.
-
If using LC-MS, analyze the mass-to-charge ratio of the degradation products to aid in their identification.
-
Visualizations
Workflow for Assessing Compound Stability
Caption: A logical workflow for conducting a forced degradation study and determining compound stability.
References
- 1. 153. The alkaloids of Gelsemium sempervirens. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility problems with N-Methoxyanhydrovobasinediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methoxyanhydrovobasinediol. The following information is designed to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Like many alkaloids from this family, it is often characterized by low aqueous solubility.[3] This poor solubility can pose a significant challenge for in vitro and in vivo studies, affecting bioavailability and limiting its therapeutic potential.[4]
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: Precipitation in aqueous buffers is a common issue. Here are some initial steps to address this:
-
pH Adjustment: The solubility of alkaloids, which are often basic, can be highly dependent on pH. Try acidifying the buffer to protonate the amine groups, which can increase aqueous solubility.
-
Co-solvent System: Introduce a water-miscible organic co-solvent to the aqueous buffer. Common co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycol (PEG).[5]
-
Sonication: Gentle sonication can help to break down aggregates and facilitate the dissolution of the compound.
-
Warming: Cautiously warming the solution may improve solubility, but be mindful of the compound's thermal stability.
Q3: What are some recommended organic solvents for dissolving this compound?
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Dichloromethane (DCM)
For biological assays, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
Q4: Can I use surfactants or cyclodextrins to improve the solubility of this compound?
A4: Yes, surfactants and cyclodextrins are effective methods for enhancing the solubility of poorly soluble compounds.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Span® 80 can be used to create micellar formulations that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the compound, effectively shielding the hydrophobic regions and increasing its water solubility.[4]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
This could be due to poor solubility and precipitation of the compound in the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Issue: Low bioavailability in animal studies.
Poor oral bioavailability is often linked to low aqueous solubility, which limits absorption in the gastrointestinal tract.
Strategies to Enhance Oral Bioavailability:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 125180-42-9 | AFA18042 [biosynth.com]
- 3. Enhanced Solubility of Alkaloids by Complexation with Polycarboxylic Materials for Controlled Release Formulations: Case of Peschiera fuchsiaefolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijmsdr.org [ijmsdr.org]
Technical Support Center: N-Methoxyanhydrovobasinediol Bioassay Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in achieving reproducible results in bioassays involving N-Methoxyanhydrovobasinediol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans.[1] It belongs to the vobasine (B1212131) class of alkaloids.[2][3][4] Preliminary research suggests that this compound and related vobasine alkaloids possess potential anti-inflammatory and anticancer properties.[2]
Q2: I am observing high variability in my cytotoxicity assay results. What are the common causes?
A2: High variability in cytotoxicity assays with natural products like this compound can stem from several factors:
-
Compound Solubility: Poor solubility of the compound in your culture medium can lead to inconsistent concentrations in the wells.
-
Cell Seeding Density: Uneven cell distribution across the plate will result in variable cell numbers per well, affecting the final readout.
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Assay Interference: Natural products can sometimes interfere with the assay chemistry, for example, by directly reducing the MTT reagent or having intrinsic color that affects absorbance readings.[5]
Q3: My this compound sample is not dissolving well in the cell culture medium. What can I do?
A3: Improving the solubility of lipophilic compounds like many alkaloids is crucial for obtaining reliable data.[5] Consider the following:
-
Optimize Solvent Concentration: Use the lowest effective concentration of a suitable solvent like DMSO. Always include a vehicle control with the same solvent concentration to assess its effect on cell viability.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent and then dilute it serially in the culture medium.
-
Sonication/Vortexing: Gentle sonication or vortexing of the stock solution before dilution can aid in dissolution.[5]
Q4: How can I be sure that the observed cytotoxicity is due to this compound and not an artifact of the assay?
A4: To ensure the validity of your results, it is essential to include proper controls.[5]
-
Vehicle Control: This control contains the same concentration of the solvent used to dissolve the this compound.
-
Blank Control: This contains only the culture medium and the assay reagent to measure the background signal.
-
Compound Control (No Cells): To check for interference, incubate the this compound at your test concentrations with the assay reagent in the absence of cells.[5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitate. Prepare fresh dilutions for each experiment. Consider using a different solvent or a solubilizing agent. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as high passage numbers can alter cell characteristics and drug sensitivity. |
| Incubation Time | Optimize the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) can determine the optimal endpoint. |
| Plate Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or medium. |
Issue 2: High Background in Anti-Inflammatory Assays
| Potential Cause | Troubleshooting Step |
| Protein Aggregation | Ensure the protein solution (e.g., egg albumin) is properly prepared and free of aggregates before starting the assay. |
| Compound Interference | Test the absorbance of this compound alone at the analytical wavelength to check for intrinsic absorbance. |
| Incomplete Reaction | Ensure proper mixing and incubation times as specified in the protocol. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle controls and untreated controls.[5]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: In Vitro Anti-Inflammatory Assay (Egg Albumin Denaturation)
This protocol provides a method to assess the potential anti-inflammatory activity of this compound.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of fresh hen's egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.[7]
-
Control Preparation: A similar volume of distilled water in place of the compound serves as the control.[7]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.[7]
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.[7]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[7] Diclofenac sodium can be used as a reference standard.
Quantitative Data Summary
The following table provides a hypothetical example of cytotoxicity data for this compound against a human cancer cell line.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HeLa | 24 | 75.3 |
| HeLa | 48 | 42.1 |
| MCF-7 | 24 | 98.5 |
| MCF-7 | 48 | 65.8 |
Caption: Hypothetical IC50 values for this compound.
Visualizations
Caption: Experimental workflow for an MTT-based cytotoxicity assay.
Caption: A potential signaling pathway for indole alkaloids like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Parallel evolution of methyltransferases leads to vobasine biosynthesis in Tabernaemontana elegans and Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vobasine, vincamine, voaphylline, tacaman, and iboga alkaloids from Tabernaemontana corymbosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-amphetaminic central stimulation by alkaloids from the ibogane an vobasine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of N-Methoxyanhydrovobasinediol in assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of N-Methoxyanhydrovobasinediol (N-MAD) in experimental assays. Given the limited publicly available data on the specific molecular targets of N-MAD, this guide offers a framework of best practices for characterizing and mitigating off-target effects applicable to novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family.[1] Preliminary research suggests it may possess anti-inflammatory and anticancer properties, making it a compound of interest for drug discovery and development.[1] Its mode of action is believed to involve interactions with specific cellular receptors and enzymes.[1]
Q2: What are off-target effects and why are they a concern when working with this compound?
Off-target effects occur when a compound, such as N-MAD, binds to and modulates the activity of molecules other than its intended biological target. These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, causing cytotoxicity unrelated to the on-target activity.
-
Poor translation to in vivo models: Promising in vitro results may not be reproducible in whole organisms if the effects are primarily driven by off-targets that have different consequences or toxicities in a complex biological system.
Q3: How can I proactively minimize off-target effects in my experiments with this compound?
To minimize off-target effects, a multi-faceted approach to experimental design is crucial. Key strategies include:
-
Dose-Response Studies: Determine the lowest effective concentration of N-MAD that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Use of Control Compounds:
-
Negative Control: A structurally similar but inactive analog of N-MAD can help differentiate between effects caused by the specific chemical scaffold versus the intended pharmacophore.
-
Positive Control: A well-characterized compound with a known mechanism of action against the target of interest can help validate the assay.
-
-
Orthogonal Assays: Confirm key findings using multiple, independent assay formats that rely on different detection technologies.
-
Target Expression Analysis: Confirm the expression of the intended target in your experimental system (e.g., cell line) using techniques like Western blot or qPCR.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides systematic approaches to identify and resolve them.
Problem 1: High Cytotoxicity Observed at Low Concentrations of N-MAD
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Perform a cytotoxicity screen: Test N-MAD across a panel of cell lines with varying expression levels of the putative on-target and potential off-targets. 2. Use a less sensitive cell line: If the toxicity is cell-line specific, consider switching to a more robust cell line for initial screening. 3. Employ a target-knockout/knockdown cell line: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target. If toxicity persists, it is likely an off-target effect. |
| Compound instability or degradation | 1. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 2. Assess compound stability: Evaluate the stability of N-MAD in your assay medium over the course of the experiment. |
| Assay interference | 1. Run assay controls: Include controls to ensure N-MAD is not directly interfering with the assay components (e.g., luciferase, fluorescent probes). 2. Use an orthogonal toxicity assay: Confirm cytotoxicity with a different method (e.g., measure LDH release in addition to an MTT assay). |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture | 1. Standardize cell culture conditions: Maintain consistent cell passage number, confluency, and growth phase. 2. Regularly test for mycoplasma contamination. |
| Pipetting errors | 1. Use calibrated pipettes. 2. Prepare master mixes to minimize well-to-well variability. |
| Edge effects in multi-well plates | 1. Avoid using the outer wells of the plate for experimental samples. 2. Maintain proper humidity in the incubator. |
Data Presentation: Hypothetical N-MAD Activity Profile
The following tables present hypothetical data for this compound to illustrate how quantitative data should be structured for clear interpretation and comparison.
Table 1: Hypothetical IC50 Values of this compound in Biochemical Assays
| Target | IC50 (nM) | Assay Type |
| On-Target: Kinase A | 50 | TR-FRET |
| Off-Target: Kinase B | 850 | TR-FRET |
| Off-Target: Kinase C | >10,000 | TR-FRET |
| Off-Target: GPCR X | 1,200 | Radioligand Binding |
| Off-Target: GPCR Y | >10,000 | Radioligand Binding |
Table 2: Hypothetical EC50/IC50 Values of this compound in Cell-Based Assays
| Assay | Cell Line | EC50/IC50 (nM) |
| On-Target: Inhibition of Kinase A Phosphorylation | HEK293 | 150 |
| Off-Target: Inhibition of Kinase B Phosphorylation | HEK293 | 2,500 |
| Cytotoxicity | HEK293 | 8,000 |
| Cytotoxicity | Jurkat | 1,500 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of this compound against a purified kinase.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of N-MAD in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration range for the dose-response curve.
-
Further dilute the compound in the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of diluted N-MAD or vehicle control (DMSO in assay buffer) to the wells of a low-volume 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific biotinylated peptide substrate in kinase assay buffer) to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of a 2X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of a stop/detection solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor (APC) and donor (europium) fluorescence signals.
-
Plot the percentage of inhibition against the logarithm of the N-MAD concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation status of a downstream substrate in a cellular context.
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of N-MAD (e.g., 0, 10, 100, 1000, 10000 nM) for the desired duration (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20 µg of protein per lane on an appropriate percentage SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total protein as a loading control.
-
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways for this compound.
Experimental Workflow Diagram
Caption: Workflow for characterizing N-MAD's activity and selectivity.
References
N-Methoxyanhydrovobasinediol mass spectrometry fragmentation analysis issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues during the mass spectrometry (MS) fragmentation analysis of N-Methoxyanhydrovobasinediol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected molecular ion?
This compound is a naturally occurring indole (B1671886) alkaloid that can be isolated from plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] Its chemical formula is C₂₁H₂₆N₂O₂, with a monoisotopic molecular weight of 338.1994 g/mol .[1] Given the presence of two basic nitrogen atoms, it is readily protonated. In positive ion electrospray ionization (ESI) mass spectrometry, the expected protonated molecule [M+H]⁺ will be observed at a mass-to-charge ratio (m/z) of approximately 339.2072.
Q2: What is the recommended ionization mode for analyzing this compound?
Positive ion mode ESI (+ESI) is the recommended method. The secondary and tertiary amine groups in the alkaloid structure are basic and can be easily protonated in the ESI source, leading to strong [M+H]⁺ signals.[3]
Q3: What are common adducts that might be observed with the molecular ion?
In addition to the primary protonated molecule [M+H]⁺, it is common to observe adducts with sodium ([M+Na]⁺) at m/z 361.1892 and potassium ([M+K]⁺) at m/z 377.1631, especially if glassware is not properly cleaned or if buffers containing these salts are used. Adducts with acetonitrile (B52724) ([M+ACN+H]⁺) at m/z 380.2338 may also be seen if it is used as a mobile phase.
Q4: How can the identity of observed fragment ions be definitively confirmed?
High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or TOF analyzers, are crucial. They provide accurate mass measurements (typically <5 ppm error), which allows for the determination of the elemental composition of each fragment ion. Further confirmation can be achieved through MS³ (MS/MS/MS) experiments, where a specific fragment ion is isolated and further fragmented to verify its structure.
Proposed Fragmentation Analysis
Q5: What is a plausible ESI-MS/MS fragmentation pattern for this compound?
While specific literature on the fragmentation of this compound is scarce, a plausible pathway can be proposed based on the fragmentation of other complex indole and vobasine-type alkaloids.[3][4][5] Key fragmentation mechanisms for this class of compounds often involve the loss of small neutral molecules and retro-Diels-Alder (RDA) reactions within the complex ring system.
A proposed fragmentation pathway for the [M+H]⁺ ion (m/z 339.2) is outlined below. The primary fragmentation is hypothesized to be the loss of a methanol (B129727) molecule (CH₃OH) from the N-methoxy group, followed by cleavages of the core structure.
Caption: Plausible fragmentation pathway for this compound.
Quantitative Fragmentation Data
The following table summarizes the key ions in the proposed fragmentation pathway. Relative abundances are hypothetical and will vary based on instrument settings (e.g., collision energy).
| Proposed Fragment | m/z (Monoisotopic) | Proposed Formula | Typical Relative Abundance |
| [M+H]⁺ (Precursor) | 339.2072 | [C₂₁H₂₇N₂O₂]⁺ | 100% |
| Fragment A | 307.1807 | [C₂₀H₂₃N₂O]⁺ | High |
| Fragment B | 279.1858 | [C₁₉H₂₃N₂]⁺ | Medium |
| Fragment C | 184.1126 | [C₁₂H₁₄NO]⁺ | Medium-High |
| Fragment D | 130.0657 | [C₉H₈N]⁺ | Medium |
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
Caption: A logical workflow for troubleshooting common LC-MS issues.
Q6: I am not observing the expected protonated molecule [M+H]⁺ at m/z 339.2. What are the possible causes?
-
Poor Ionization: The sample concentration may be too low, or the mobile phase may not be optimal for protonation.[6] Ensure the mobile phase has an acidic modifier (e.g., 0.1% formic acid) to promote the formation of [M+H]⁺.
-
In-Source Fragmentation: The ion source settings, particularly the source temperature or voltages, might be too harsh, causing the molecule to fragment before it enters the mass analyzer.[7] Try reducing the source temperature and capillary voltage.
-
Instrument Malfunction: Verify that the mass spectrometer is properly calibrated and tuned.[6][8] Run a standard compound to confirm instrument performance.
-
Sample Degradation: The compound may be unstable. Prepare a fresh sample and analyze it promptly.[7]
Q7: The observed fragmentation pattern does not match the proposed pathway. Why could this be?
-
Collision Energy: The collision-induced dissociation (CID) energy is a critical parameter. If it's too low, you will see minimal fragmentation. If it's too high, you may see excessive fragmentation into small, non-specific ions. Perform a collision energy ramp experiment to find the optimal value.
-
Isomeric Interference: The plant extract may contain isomers of this compound, which have the same mass but different structures, leading to a different fragmentation pattern. Good chromatographic separation is essential to ensure you are analyzing a pure compound.
-
Unexpected Adducts: If an adduct (e.g., [M+Na]⁺) is inadvertently selected as the precursor ion instead of [M+H]⁺, the resulting fragmentation pattern will be different. Verify the m/z of your precursor ion.
Q8: I am observing high background noise or contamination in my spectrum. How can I resolve this?
-
Solvent and Reagent Quality: Ensure you are using high-purity, LC-MS grade solvents and reagents. Contaminants can introduce significant background noise.[8]
-
System Contamination: The LC system or MS source may be contaminated. Flush the entire LC system with a strong solvent wash sequence (e.g., isopropanol, methanol, water). Clean the ion source according to the manufacturer's instructions.[9][10]
-
Sample Carryover: If a highly concentrated sample was run previously, it might lead to carryover. Inject several blank runs between samples to wash the system.[8]
Q9: My signal intensity is poor. How can I improve it?
-
Sample Concentration: The sample may be too dilute. If possible, concentrate the sample or inject a larger volume.[6]
-
Ionization Efficiency: Optimize the ESI source parameters, including the nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, to achieve a stable and efficient spray.[6][8]
-
Instrument Tuning and Calibration: Regularly tune and calibrate the mass spectrometer to ensure it is operating at its peak performance.[6]
-
Matrix Effects: If analyzing a complex mixture (like a crude extract), other co-eluting compounds can suppress the ionization of your target analyte. Improve sample cleanup procedures (e.g., using Solid Phase Extraction) or enhance chromatographic separation.[7]
Experimental Protocol: LC-ESI-MS/MS Analysis
This section provides a general starting protocol for the analysis of this compound. Optimization will be required for specific instrumentation and samples.
1. Sample Preparation
-
Prepare a stock solution of the purified compound or extract in methanol at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.[11]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions [12]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B
-
1-12 min: 5% to 95% B
-
12-14 min: Hold at 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: ESI Positive (+ESI).
-
Scan Mode: Full Scan (m/z 100-500) for initial analysis, followed by Targeted MS/MS (or Product Ion Scan).
-
Precursor Ion for MS/MS: m/z 339.2
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 15-40 eV to determine optimal fragmentation.
References
- 1. This compound | 125180-42-9 | AFA18042 [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. cgspace.cgiar.org [cgspace.cgiar.org]
- 9. alliancebioversityciat.org [alliancebioversityciat.org]
- 10. gentechscientific.com [gentechscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of N-Methoxyanhydrovobasinediol and Established Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring alkaloid N-Methoxyanhydrovobasinediol against two widely used anti-inflammatory drugs, Indomethacin and Dexamethasone. While this compound has been identified as a compound with potential anti-inflammatory properties, a comprehensive literature review reveals a significant lack of publicly available quantitative experimental data to substantiate these claims directly. This document, therefore, presents a detailed, data-driven comparison of Indomethacin and Dexamethasone to serve as a benchmark, alongside standardized experimental protocols that could be employed for the evaluation of this compound.
Overview of Compared Anti-Inflammatory Agents
This compound is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, such as Gelsemium elegans.[1][2] It is of interest to the pharmacological community for its potential therapeutic applications, including anti-inflammatory effects.[2] However, specific details regarding its mechanism of action and quantitative measures of its anti-inflammatory potency are not extensively documented in current scientific literature.
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use since 1963.[3] It is a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation, pain, and fever.[4][5]
Dexamethasone is a synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties.[6][7] Its mechanism of action involves binding to the glucocorticoid receptor, which in turn modulates the expression of a wide range of genes involved in the inflammatory response, most notably leading to the inhibition of the NF-κB signaling pathway.[7][8]
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize key quantitative data for Indomethacin and Dexamethasone. No equivalent data has been found for this compound in the reviewed literature.
Table 1: In Vitro Inhibition of Key Inflammatory Mediators
| Compound | Target | Assay System | IC50 Value |
| Indomethacin | COX-1 | Human Articular Chondrocytes | 0.063 µM |
| COX-2 | Human Articular Chondrocytes | 0.48 µM | |
| Dexamethasone | NF-κB | A549 cells | 0.5 nM |
| COX-2 | Human Articular Chondrocytes | 0.0073 µM | |
| This compound | - | - | Data Not Available |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Animal Model | Dosage | Inhibition of Edema (%) |
| Indomethacin | Carrageenan-induced rat paw edema | 10 mg/kg | 87.3% |
| Dexamethasone | Freund's adjuvant-induced arthritis (rat) | - | 84.6% (immunosuppressive effect) |
| This compound | - | - | Data Not Available |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Indomethacin and Dexamethasone are mediated through distinct signaling pathways.
Indomethacin primarily exerts its effect by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. By blocking this pathway, Indomethacin reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[4][5]
Dexamethasone acts by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus where it can either upregulate the expression of anti-inflammatory proteins or repress the expression of pro-inflammatory proteins. A key mechanism of its anti-inflammatory action is the inhibition of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which plays a central role in orchestrating the inflammatory response.[7][8]
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to assess and compare the anti-inflammatory properties of compounds like this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines a compound's ability to inhibit the COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes is measured by monitoring the conversion of a substrate (arachidonic acid) to prostaglandin (B15479496) E2 (PGE2). The inhibitory effect of a test compound is quantified by measuring the reduction in PGE2 production.[9][10]
Protocol:
-
Enzyme and Compound Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used. Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Reaction Mixture: In a 96-well plate, the reaction buffer, heme cofactor, and the enzyme (either COX-1 or COX-2) are added to each well.
-
Inhibitor Incubation: The test compound dilutions are added to the wells and pre-incubated with the enzyme for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 10 minutes), the reaction is stopped by adding a quenching solution (e.g., a solution of HCl).
-
Quantification: The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro NF-κB Reporter Assay
This assay measures the ability of a compound to inhibit the activation of the NF-κB signaling pathway.
Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element in a cell line. When NF-κB is activated by a stimulus (e.g., TNF-α), it binds to the response element and drives the expression of the reporter gene. The activity of the reporter gene product (luciferase) is measured as a readout of NF-κB activation.[11][12]
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase for normalization).
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α, for a defined time (e.g., 6 hours).
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrate.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of inhibition of NF-κB activation is calculated for each compound concentration relative to the stimulated control. The IC50 value is then determined.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is assessed by its ability to reduce this swelling.[13][14][15]
Protocol:
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compound is administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: After a specific time following compound administration (e.g., 1 hour), a solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group at each time point. The dose-response relationship can be established to determine the ED50 (the dose that causes 50% inhibition of edema).
Conclusion
While this compound is a compound of interest for its potential anti-inflammatory effects, the current lack of quantitative data makes a direct comparison with established drugs like Indomethacin and Dexamethasone challenging. The data and protocols presented in this guide offer a framework for the systematic evaluation of this compound. Future research employing the described in vitro and in vivo assays is essential to elucidate its mechanism of action and quantify its anti-inflammatory potency, thereby determining its potential as a novel therapeutic agent. Researchers are encouraged to utilize these standardized methods to generate the data necessary for a comprehensive and direct comparison.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 125180-42-9 | AFA18042 [biosynth.com]
- 3. Indometacin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 6. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 9. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of the Cytotoxicity of N-Methoxyanhydrovobasinediol and Other Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Indole (B1671886) alkaloids represent a vast and structurally diverse class of natural products that have historically been a cornerstone of anticancer drug discovery. Their intricate chemical architectures provide a rich scaffold for the development of potent and selective therapeutic agents. This guide offers a comparative overview of the cytotoxic properties of N-Methoxyanhydrovobasinediol and other prominent indole alkaloids, supported by available experimental data.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of various indole alkaloids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular proliferation. The following table summarizes the IC50 values for several indole alkaloids.
| Indole Alkaloid | Cancer Cell Line | Cell Line Origin | IC50 Value | Citation |
| Vobasinyl-Iboga Alkaloid 1 | HCT116 | Colon Carcinoma | 8.4 µM | [1][2][3] |
| Vobasinyl-Iboga Alkaloid 2 | HCT116 | Colon Carcinoma | >10 µM | [1][2][3] |
| Vobasinyl-Iboga Alkaloid 3 | HCT116 | Colon Carcinoma | 8.8 µM | [1][2][3] |
| Vobasinyl-Iboga Alkaloid 5 | HCT116 | Colon Carcinoma | 8.5 µM | [1][2][3] |
| Voacangine | T47D | Breast Cancer | 8.9 µg/mL | [4] |
| Vincristine | A549 | Lung Cancer | 40 nM | |
| MCF-7 | Breast Cancer | 5 nM | ||
| 1A9 | Ovarian Cancer | 4 nM | ||
| SY5Y | Neuroblastoma | 1.6 nM | ||
| Vinblastine | MCF-7 | Breast Cancer | 0.68 nmol/L | |
| A2780 | Ovarian Cancer | 3.92–5.39 nM | ||
| Voacamine (B1217101) | U-2 OS/DX (Doxorubicin-resistant) | Osteosarcoma | Sensitizes cells to Doxorubicin | [5] |
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT and Sulforhodamine B (SRB) assays. These are two of the most common methods for in vitro cytotoxicity screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and the remaining formazan crystals are solubilized by adding 130 µL of Dimethyl Sulfoxide (DMSO).[7]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.[7] The IC50 value is then calculated from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[8]
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a defined period.
-
Cell Fixation: The cells are fixed by adding ice-cold 10% (wt/vol) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[9]
-
Staining: The plates are washed with water and air-dried. A 0.057% (wt/vol) SRB solution is then added to each well and incubated for 30 minutes at room temperature.[8]
-
Washing: Unbound dye is removed by washing four times with 1% (vol/vol) acetic acid.[8]
-
Protein-Bound Dye Solubilization: The plates are air-dried again, and the protein-bound dye is solubilized with 10 mM Tris base solution.[9]
-
Absorbance Measurement: The optical density (OD) is measured at 510 nm using a microplate reader.[9] The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of indole alkaloids are often mediated through the induction of apoptosis and cell cycle arrest. While the specific pathway for this compound is yet to be elucidated, the mechanisms of related compounds offer valuable insights.
Vobasinyl-Iboga Alkaloids: A Putative Pathway
Based on studies of vobasinyl-iboga alkaloids from Tabernaemontana elegans, a proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.[1] These compounds have been shown to induce G1 or G2/M phase arrest and activate caspases, key executioners of apoptosis.[1]
References
- 1. Vobasinyl-Iboga Alkaloids from Tabernaemontana elegans: Cell Cycle Arrest and Apoptosis-Inducing Activity in HCT116 Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - VobasinylâIboga Alkaloids from Tabernaemontana elegans: Cell Cycle Arrest and Apoptosis-Inducing Activity in HCT116 Colon Cancer Cells - Journal of Natural Products - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. The plant alkaloid voacamine induces apoptosis-independent autophagic cell death on both sensitive and multidrug resistant human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. scispace.com [scispace.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of N-Methoxyanhydrovobasinediol's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid, has garnered interest for its potential therapeutic applications, notably in the realms of oncology and anti-inflammatory research. This guide provides a comparative analysis of its biological activities alongside established alternative compounds, supported by experimental data and detailed protocols to facilitate cross-validation and further investigation. Due to the limited publicly available quantitative data for this compound, this guide utilizes data from structurally related or functionally similar indole alkaloids—vincristine (B1662923), vinblastine (B1199706), and evodiamine (B1670323)—to provide a framework for comparison.
I. Comparative Analysis of Biological Activity
The primary biological activities attributed to this compound and its analogs are anticancer and anti-inflammatory effects. The following tables summarize the available quantitative data for the selected alternative compounds.
Table 1: Comparative Anticancer Activity (IC50 values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Vincristine | A549 (Lung Carcinoma) | 40 nM | [1] |
| MCF-7 (Breast Adenocarcinoma) | 5 nM | [1] | |
| SY5Y (Neuroblastoma) | 1.6 nM | [1] | |
| Vinblastine | HeLa (Cervical Cancer) | Not Specified | |
| A2780 (Ovarian Carcinoma) | 3.92–5.39 nM | ||
| Evodiamine | MDA-MB-231 (Breast Cancer) | 7.86 µg/mL | |
| MCF-7 (Breast Cancer) | 15.36 µg/mL | ||
| HT29 (Colorectal Adenocarcinoma) | 30 µM |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Target Cell Line | IC50 Value | Reference |
| Evodiamine | Nitric Oxide (NO) Production Inhibition | Microglial Cells | ~0.8 µg/mL | [2][3] |
| Vincristine | Data not available | |||
| Vinblastine | Data not available |
II. Mechanistic Insights: Signaling Pathways
The biological effects of these indole alkaloids are exerted through the modulation of specific cellular signaling pathways.
Anticancer Mechanism
Vinca alkaloids, such as vincristine and vinblastine, are well-known for their ability to disrupt microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[4][5][6] The activation of the c-Jun N-terminal kinase (JNK) pathway, downregulation of anti-apoptotic proteins like Mcl-1, and DNA damage are also implicated in their apoptotic mechanism.[7]
Evodiamine's anticancer effects are mediated through multiple pathways. It has been shown to induce apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins.[8][9] Furthermore, evodiamine can inhibit the NF-κB and MAPK signaling pathways, which are crucial for cancer cell survival and proliferation.[10][11][12]
Anti-inflammatory Mechanism
The anti-inflammatory properties of certain indole alkaloids are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Evodiamine has been shown to exert its anti-inflammatory effects by inhibiting the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.[10][13][14] Evodiamine also demonstrates the ability to suppress the MAPK (mitogen-activated protein kinase) signaling pathway, which is also involved in the inflammatory response.[12][15]
While the precise anti-inflammatory mechanisms of vincristine and vinblastine are less characterized, some studies suggest that Vinca alkaloids can, paradoxically, activate the NF-κB pathway, which may contribute to some of their side effects.[16] However, cellular resistance to vincristine has been associated with the suppression of NF-κB activation.[17]
III. Experimental Protocols
To facilitate the cross-validation of the biological activities discussed, detailed protocols for key in vitro assays are provided below.
A. Cytotoxicity Assays
These assays are fundamental for assessing the ability of a compound to kill cancer cells.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects and mechanisms of the ethanol extract of Evodia rutaecarpa and its bioactive components on neutrophils and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vincristine - Wikipedia [en.wikipedia.org]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vinca alkaloids cause aberrant ROS-mediated JNK activation, Mcl-1 downregulation, DNA damage, mitochondrial dysfunction, and apoptosis in lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evodiamine abolishes constitutive and inducible NF-kappaB activation by inhibiting IkappaBalpha kinase activation, thereby suppressing NF-kappaB-regulated antiapoptotic and metastatic gene expression, up-regulating apoptosis, and inhibiting invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect and mechanism of evodiamine against ethanol-induced gastric ulcer in mice by suppressing Rho/NF-кB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological Actions of Multi-Target-Directed Evodiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evodiamine Inhibits Helicobacter pylori Growth and Helicobacter pylori-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cellular resistance to vincristine suppresses NF-kappa B activation and apoptosis but enhances c-Jun-NH2-terminal protein kinase activation by tumor necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Methoxyanhydrovobasinediol: A Framework for Mechanism of Action Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential anticancer and anti-inflammatory properties of the natural alkaloid, N-Methoxyanhydrovobasinediol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a template. It outlines the key validation studies and presents a comparative analysis against well-established drugs, doxorubicin (B1662922) for anticancer activity and dexamethasone (B1670325) for anti-inflammatory effects. The experimental data for this compound presented herein is hypothetical and illustrative, intended to guide future research and data interpretation.
Overview of this compound
This compound is an indole (B1671886) alkaloid isolated from plants of the Apocynaceae family, notably Gelsemium elegans. Preliminary research suggests its potential as an anti-inflammatory and anticancer agent due to its interaction with specific cellular receptors and enzymes, leading to the modulation of biochemical pathways. However, detailed mechanistic studies are required to validate these initial observations.
Comparative Data on Anticancer Activity
The primary mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. A key metric to quantify the cytotoxic potential of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Comparative Cytotoxicity (IC50) in Cancer Cell Lines (Hypothetical Data)
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 (Breast Cancer) | [Hypothetical Value, e.g., 15.5] |
| A549 (Lung Cancer) | [Hypothetical Value, e.g., 22.8] | |
| HeLa (Cervical Cancer) | [Hypothetical Value, e.g., 18.2] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 2.0 |
| A549 (Lung Cancer) | 0.1 - 1.0 | |
| HeLa (Cervical Cancer) | 0.01 - 0.5 |
Note: The IC50 values for this compound are illustrative and should be replaced with experimental data.
Potential Signaling Pathways in Anticancer Action: Apoptosis
Apoptosis is a critical pathway for the elimination of damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.
Diagram 1: The Apoptotic Signaling Pathway
Caption: Hypothetical action of this compound on the apoptotic pathway.
Comparative Data on Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Key signaling pathways involved in inflammation include the Nuclear Factor-kappa B (NF-κB) and the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathways. The efficacy of anti-inflammatory compounds can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Table 2: Inhibition of Pro-inflammatory Mediators in LPS-stimulated Macrophages (Hypothetical Data)
| Compound | Parameter | IC50 (µM) |
| This compound | NO Production | [Hypothetical Value, e.g., 25.0] |
| TNF-α Release | [Hypothetical Value, e.g., 30.5] | |
| IL-6 Release | [Hypothetical Value, e.g., 28.0] | |
| Dexamethasone | NO Production | 0.1 - 1.0 |
| TNF-α Release | 0.01 - 0.1 | |
| IL-6 Release | 0.01 - 0.1 |
Note: The IC50 values for this compound are illustrative and should be replaced with experimental data.
Potential Signaling Pathways in Anti-inflammatory Action
The NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Diagram 2: The NF-κB Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is another critical signaling cascade involved in immunity and inflammation. It is activated by cytokines, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression.
Diagram 3: The JAK-STAT Signaling Pathway
Caption: Hypothetical inhibition of the JAK-STAT pathway by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Diagram 4: MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and control compounds) and incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Apoptosis and Inflammatory Markers
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Diagram 5: Western Blot Workflow
Caption: General workflow for Western Blot analysis.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, p-IκBα, p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of this compound's mechanism of action. The hypothetical data and pathways presented herein should be substantiated with rigorous experimental work. Future studies should focus on:
-
Determining the IC50 values of this compound in a panel of cancer cell lines.
-
Investigating the induction of apoptosis through annexin (B1180172) V/PI staining and analysis of key apoptotic proteins.
-
Elucidating the anti-inflammatory effects by measuring the inhibition of pro-inflammatory cytokines and enzymes.
-
Validating the involvement of specific signaling pathways like NF-κB and JAK-STAT through targeted inhibition and knockdown experiments.
-
Conducting in vivo studies in animal models to confirm the anticancer and anti-inflammatory efficacy and assess the safety profile of this compound.
By following this structured approach, researchers can effectively characterize the therapeutic potential of this compound and pave the way for its potential development as a novel therapeutic agent.
A Comparative Analysis of N-Methoxyanhydrovobasinediol Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methods for the extraction of N-Methoxyanhydrovobasinediol, an indole (B1671886) alkaloid isolated from Gelsemium elegans. The following sections detail the experimental protocols, present comparative data on extraction efficiency, and visualize the general workflow for the isolation and purification of this compound.
Data Presentation: Comparative Analysis of Extraction and Purification Techniques
While specific quantitative data for the extraction of this compound is not extensively reported in the literature, the efficiency of the general alkaloid extraction from Gelsemium elegans can be inferred from the yields and purities of other major alkaloids isolated using similar methods. The following table summarizes the performance of a conventional acid-base extraction followed by column chromatography and a more advanced pH-zone-refining counter-current chromatography method.
| Method | Key Parameters | Yield of Major Alkaloids | Purity of Major Alkaloids | Reference |
| Conventional Acid-Base Extraction & Column Chromatography | Initial extraction with ethanol, followed by acid-base partitioning and silica (B1680970) gel column chromatography. | 18 g of crude alkaloid extract from the ethanolic extract. Specific yield for this compound not detailed. | Purity is dependent on the chromatographic separation; not specified for individual alkaloids in the initial extract. | [1] |
| pH-Zone-Refining Counter-Current Chromatography | Two-phase solvent system: methyl tert-butyl ether/acetonitrile/water (3:1.5:4, v/v) with triethylamine (B128534) as a retainer and hydrochloric acid as an eluter. | Gelsemine: 20.8%, Koumine: 28%, Gelsevirine: 13% (from 1.5 g of crude extract). | Gelsemine: 94.8%, Koumine: 95.9%, Gelsevirine: 96.7% (determined by HPLC). | [2] |
Note: The yields for the pH-zone-refining counter-current chromatography are calculated based on the amount of purified alkaloid obtained from the crude extract.
Experimental Protocols
The isolation of this compound from Gelsemium elegans typically involves a multi-step process encompassing initial solvent extraction, acid-base partitioning to isolate the alkaloids, and subsequent chromatographic purification.
Method 1: Conventional Acid-Base Extraction and Column Chromatography
This traditional method relies on the basic nature of alkaloids to separate them from other plant constituents.
1. Initial Extraction:
-
The dried and powdered stems and leaves of Gelsemium elegans are extracted with ethanol.
-
The resulting ethanolic extract is concentrated under reduced pressure to yield a crude residue.
2. Acid-Base Partitioning:
-
The crude residue is suspended in water and acidified with sulfuric acid (e.g., to pH 4)[1].
-
This acidic solution is then partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and acidic compounds[1].
-
The remaining aqueous phase, containing the protonated alkaloids, is then basified with a base such as sodium carbonate (e.g., to pH 10)[1].
-
The basified solution is subsequently extracted with a chlorinated solvent like chloroform (B151607) to isolate the free alkaloids[1].
-
The chloroform extract is concentrated to yield the crude alkaloid fraction.
3. Chromatographic Purification:
-
The crude alkaloid extract is subjected to silica gel column chromatography[1].
-
A gradient elution system, for example, chloroform-methanol (from 30:1 to 1:1), is used to separate the different alkaloids[1].
-
Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing this compound.
-
Further purification of the target fractions may be required to obtain the pure compound.
Method 2: pH-Zone-Refining Counter-Current Chromatography
This advanced chromatographic technique offers higher resolution and purity for the separation of alkaloids from a crude extract.
1. Crude Extract Preparation:
-
A crude alkaloid extract is first obtained using a conventional method as described above.
2. Two-Phase Solvent System Preparation:
-
A two-phase solvent system is prepared, for instance, using methyl tert-butyl ether (MtBE), acetonitrile, and water in a 3:1.5:4 (v/v) ratio[2].
-
A retainer, such as triethylamine (e.g., 20 mM), is added to the upper organic stationary phase[2].
-
An eluter, such as hydrochloric acid (e.g., 10 mM), is added to the lower aqueous mobile phase[2].
3. Counter-Current Chromatography Separation:
-
The crude alkaloid extract is dissolved in a suitable solvent and injected into the counter-current chromatography system.
-
The separation is performed according to the instrument's operating parameters.
-
The pH gradient created by the retainer and eluter facilitates the separation of the alkaloids based on their pKa values.
-
Fractions are collected and analyzed by methods like HPLC to identify and quantify the purified alkaloids[2].
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the extraction and purification of this compound.
References
Comparative Efficacy of N-Methoxyanhydrovobasinediol and Structurally Related Indole Alkaloids Against Synthetic Anticancer and Anti-inflammatory Compounds
A data-driven guide for researchers and drug development professionals.
Introduction: N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This guide provides a comparative analysis of the efficacy of this compound's structural analogs, voacangine (B1217894) and voacamine, against established synthetic compounds in the fields of oncology and inflammation. The data presented is intended to inform further research and development of novel therapeutics based on the indole alkaloid scaffold.
Anticancer Efficacy: Indole Alkaloids vs. Synthetic Compounds
The anticancer potential of indole alkaloids is a significant area of research. Here, we compare the in vitro cytotoxicity of voacangine, an indole alkaloid structurally similar to this compound, with the widely used synthetic chemotherapeutic agents, vincristine (B1662923) and vinblastine.
Table 1: In Vitro Anticancer Efficacy of Indole Alkaloids and Synthetic Compounds
| Compound | Cancer Cell Line | Cell Line Origin | IC50 Value |
| Voacangine | SCC-1 | Human Oral Cancer | 9 µM[1][2] |
| hTRET-OME | Normal Human Oral Cells | 100 µM[2] | |
| Vincristine | A549 | Lung Cancer | 40 nM |
| MCF-7 | Breast Cancer | 5 nM | |
| 1A9 | Ovarian Cancer | 4 nM | |
| SY5Y | Neuroblastoma | 1.6 nM | |
| Vinblastine | MCF-7 | Breast Cancer | 0.68 nmol/l |
| A2780 | Ovarian Cancer | 3.92–5.39 nM |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., voacangine, vincristine, vinblastine) for a specified incubation period (typically 24-72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined from the dose-response curve.
Signaling Pathway: Voacangine's Anticancer Mechanism
Voacangine has been shown to induce G2/M cell cycle arrest and reactive oxygen species (ROS)-mediated cell death in cancer cells. Furthermore, it has been observed to inhibit the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation.[1][2]
Voacangine's inhibition of the PI3K/AKT pathway and induction of ROS leading to apoptosis.
Anti-inflammatory Efficacy: Indole Alkaloids vs. Synthetic Compounds
The anti-inflammatory properties of indole alkaloids are also of significant interest. Here, we compare the potential anti-inflammatory activity of voacamine, a dimeric indole alkaloid, with the well-established synthetic non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), and a selective COX-2 inhibitor, celecoxib (B62257). While specific IC50 values for voacamine's anti-inflammatory activity were not found in the available literature, its diverse biological activities suggest potential in this area.
Table 2: In Vitro Anti-inflammatory Efficacy of Synthetic Compounds
| Compound | Target | Assay | IC50 Value |
| Indomethacin | COX-1 | Prostaglandin D2 Synthesis Inhibition | 0.01 µM[3] |
| COX-2 | Prostaglandin D2 Synthesis Inhibition | 0.01 µM[3] | |
| Celecoxib | COX-2 | Enzyme Immunoassay | 0.27 µM |
Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)
A common method to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Macrophage cells are cultured in a suitable medium.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a short period.
-
LPS Stimulation: Inflammation is induced by adding LPS to the cell culture.
-
Incubation: The cells are incubated for a specified time (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The percentage of NO inhibition at each compound concentration is calculated, and the IC50 value is determined.
Signaling Pathway: Inhibition of Pro-inflammatory Mediators
Many anti-inflammatory compounds exert their effects by inhibiting key signaling pathways involved in the inflammatory response, such as the NF-κB and COX pathways. These pathways lead to the production of pro-inflammatory mediators like nitric oxide, prostaglandins, and cytokines.
Inhibition of NF-κB and COX-2 pathways by anti-inflammatory agents.
Conclusion
The available data suggests that indole alkaloids, such as voacangine, exhibit promising anticancer activity with a degree of selectivity towards cancer cells over normal cells. While direct quantitative comparisons with this compound are not yet possible due to a lack of specific data for the latter, the efficacy of its structural analogs highlights the therapeutic potential of this class of compounds. In the realm of anti-inflammatory research, synthetic compounds like indomethacin and celecoxib provide well-characterized benchmarks for efficacy. Further investigation into the anti-inflammatory mechanisms and potency of this compound and related indole alkaloids is warranted to fully assess their therapeutic utility in comparison to existing synthetic drugs. The diagrams and experimental outlines provided in this guide offer a framework for future comparative studies in this important area of drug discovery.
References
Independent Verification of N-Methoxyanhydrovobasinediol's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methoxyanhydrovobasinediol, a naturally occurring indole (B1671886) alkaloid, has garnered interest for its potential anti-inflammatory and anticancer properties.[1] This guide provides a framework for the independent verification of its therapeutic efficacy by comparing its potential with established indole alkaloids and detailing standardized experimental protocols for its evaluation. While specific quantitative data for this compound remains limited in publicly accessible literature, this document outlines the necessary methodologies to generate such data and facilitates a comparative analysis against well-characterized compounds of the same class.
Comparative Analysis of Indole Alkaloids
While direct experimental data for this compound is not widely available, a comparative analysis with other prominent indole alkaloids known for their therapeutic effects can provide a valuable benchmark for its potential. The following table summarizes the in vitro cytotoxicity of well-established indole alkaloids against various cancer cell lines. This data serves as a reference for the anticipated potency of novel compounds like this compound.
Table 1: In Vitro Cytotoxicity of Selected Indole Alkaloids Against Human Cancer Cell Lines
| Indole Alkaloid | Cancer Cell Line | IC₅₀ Value |
| Vincristine | A549 (Lung) | 10 - 40 nM |
| MCF-7 (Breast) | 2 - 8 nM | |
| HCT116 (Colon) | 5 - 25 nM | |
| Vinblastine | A549 (Lung) | 1 - 5 nM |
| MCF-7 (Breast) | 0.5 - 2 nM | |
| HCT116 (Colon) | 1 - 10 nM | |
| Evodiamine | A549 (Lung) | 1 - 5 µM |
| MCF-7 (Breast) | 2 - 10 µM | |
| HCT116 (Colon) | 0.5 - 3 µM |
Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary depending on the specific experimental conditions.
Potential Therapeutic Mechanisms and Signaling Pathways
The therapeutic effects of indole alkaloids are often attributed to their interaction with specific cellular signaling pathways. The potential mechanisms of action for this compound are hypothesized to be similar to other compounds in its class, focusing on the induction of apoptosis in cancer cells and the inhibition of pro-inflammatory pathways.
Anticancer Activity: Induction of Apoptosis
Indole alkaloids can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a caspase cascade. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors.
Caption: Generalized signaling pathways for apoptosis induction.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the IKK complex is activated, leading to the degradation of IκBα and the translocation of the NF-κB dimer (p50/p65) to the nucleus, where it promotes the transcription of inflammatory genes.
Caption: Overview of the canonical NF-κB signaling pathway.
Experimental Protocols for Therapeutic Potential Verification
To independently verify the therapeutic potential of this compound, standardized in vitro assays are essential. The following are detailed methodologies for assessing its anticancer and anti-inflammatory activities.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Workflow:
References
N-Methoxyanhydrovobasinediol: A Comparative Safety and Toxicity Profile Analysis
For Immediate Release
[City, State] – [Date] – In the continuous quest for novel therapeutic agents, a comprehensive understanding of a compound's safety and toxicity is paramount for drug development professionals. This guide provides a comparative analysis of the available safety and toxicity data for N-Methoxyanhydrovobasinediol against two well-established drugs: the anti-inflammatory agent Ibuprofen (B1674241) and the anticancer drug Doxorubicin (B1662922). This report is intended for researchers, scientists, and professionals in the field of drug development to offer a framework for evaluating the toxicological profile of new chemical entities.
This compound is a naturally occurring indole (B1671886) alkaloid found in plants of the Apocynaceae family. Preliminary research suggests potential anti-inflammatory and anticancer activities, making it a compound of interest for further investigation. However, a thorough review of publicly available safety data reveals a significant gap in the toxicological information for this compound. Safety Data Sheets (SDS) for the compound repeatedly state "no data available" for critical endpoints such as acute toxicity (LD50), carcinogenicity, mutagenicity, and reproductive toxicity.
This guide, therefore, utilizes the extensive safety and toxicity data of Ibuprofen and Doxorubicin to illustrate a comprehensive toxicological profile. This comparative approach highlights the necessary data points for the rigorous evaluation of a new drug candidate like this compound.
Quantitative Toxicity Data Summary
The following tables summarize key quantitative toxicity data for Ibuprofen and Doxorubicin. The absence of data for this compound is noted to emphasize the need for future research.
Table 1: Acute Toxicity - Median Lethal Dose (LD50)
| Compound | Species | Route of Administration | LD50 Value |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | Rat | Oral | 636 mg/kg |
| Mouse | Oral | 740 mg/kg | |
| Guinea Pig | Oral | 495 mg/kg | |
| Doxorubicin | Mouse | Oral | 570 mg/kg |
| Rat | Intravenous | 12.6 mg/kg | |
| Mouse | Intraperitoneal | 11,160 µg/kg |
Table 2: In Vitro Cytotoxicity - Half-maximal Inhibitory Concentration (IC50)
| Compound | Cell Line | Assay Duration | IC50 Value |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | KKU-M139 (Cholangiocarcinoma) | 48 hours | 1.87 mM[1] |
| KKU-213B (Cholangiocarcinoma) | 48 hours | 1.63 mM[1] | |
| HTZ-349, U87MG, A172 (Glioma) | Not Specified | ~1 mM[2] | |
| HeLa (Cervical Cancer) | Not Specified | 3.22 mg/mL[3] | |
| 4T1 (Breast Cancer) | 24 hours | > 250 µM[4] | |
| MDA-MB-231 (Breast Cancer) | 24 hours | 202 µM[4] | |
| Doxorubicin | HCT116 (Colon Cancer) | Not Specified | 24.30 µg/ml[5] |
| PC3 (Prostate Cancer) | Not Specified | 2.640 µg/ml[5] | |
| Hep-G2 (Hepatocellular Carcinoma) | Not Specified | 14.72 µg/ml[5] | |
| 293T (Human Embryonic Kidney) | Not Specified | 13.43 µg/ml[5] | |
| AMJ13 (Breast Cancer) | Not Specified | 223.6 µg/ml[6] | |
| HeLa (Cervical Cancer) | 48 hours | ~2.4 µM[7] | |
| MCF-7 (Breast Cancer) | 24 hours | 2.50 µM[8] | |
| Huh7 (Hepatocellular Carcinoma) | 24 hours | > 20 µM[8] | |
| A549 (Lung Cancer) | 24 hours | > 20 µM[8] |
Genotoxicity and Carcinogenicity Profile
Ibuprofen: Studies on the genotoxicity of ibuprofen have produced mixed results. Some in vivo studies in mice have indicated that at higher doses, ibuprofen can induce chromosomal aberrations in bone marrow cells. However, the mutagenic effects in bacterial reverse mutation assays (Ames test) have been largely inconclusive. The carcinogenic potential of ibuprofen has not been fully established, and it is not classified as a carcinogen by major regulatory agencies.
Doxorubicin: Doxorubicin is a known genotoxic agent. Its mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to DNA strand breaks. Doxorubicin is also known to generate reactive oxygen species, which can cause oxidative damage to DNA. Due to its mechanism of action and evidence from nonclinical studies, doxorubicin is considered to have carcinogenic potential and has been associated with the development of secondary cancers.
Signaling Pathways and Mechanisms of Action
Caption: Ibuprofen's mechanism of action via COX-1 and COX-2 inhibition.
Caption: Doxorubicin's dual mechanism of action leading to cell death.
Experimental Protocols for Key Toxicity Studies
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of a compound's toxicity. Below are summaries of key experimental protocols relevant to the data presented.
1. Acute Oral Toxicity (LD50) - OECD Test Guideline 423: Acute Toxic Class Method
This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dose for the next. The method uses a fixed set of doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Animal Model: Typically rats or mice of a single sex (usually females, as they are often slightly more sensitive).
-
Procedure:
-
A starting dose is selected based on available information.
-
A small group of animals (typically 3) is dosed with the substance.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the number of mortalities, the dose for the next group of animals is either increased or decreased, or the study is stopped.
-
-
Endpoint: The LD50 value is not calculated precisely but is assigned to a toxicity class based on the observed mortality at different dose levels.
Caption: Workflow for OECD 423 Acute Oral Toxicity Test.
2. In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
-
Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
3. Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test) - OECD Test Guideline 471
This assay is used to detect gene mutations induced by a chemical.
-
Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay measures the ability of a test substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and grow on a minimal medium.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are plated on a minimal agar (B569324) medium.
-
After incubation, the number of revertant colonies is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.
4. Genotoxicity - In Vivo Mammalian Bone Marrow Chromosomal Aberration Test - OECD Test Guideline 475
This test identifies substances that cause structural chromosomal aberrations in the bone marrow cells of mammals.
-
Principle: Animals are exposed to the test substance, and at specific time points after exposure, their bone marrow is harvested. The cells are then examined for chromosomal damage.
-
Animal Model: Typically rodents (mice or rats).
-
Procedure:
-
Animals are administered the test substance, usually via oral gavage or intraperitoneal injection.
-
A mitotic arresting agent (e.g., colchicine) is injected prior to sacrifice to accumulate cells in metaphase.
-
Bone marrow is collected from the femur or tibia.
-
Cells are processed to prepare chromosome spreads on microscope slides.
-
Slides are stained, and metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
-
Endpoint: The frequency of cells with chromosomal aberrations is determined for each dose group and compared to the control group.
5. Carcinogenicity Studies - OECD Test Guideline 451
These are long-term studies designed to assess the carcinogenic potential of a substance.
-
Principle: Animals are exposed to the test substance for a major portion of their lifespan, and the incidence of tumors is monitored.
-
Animal Model: Typically rats and mice.
-
Procedure:
-
Animals are assigned to multiple dose groups (at least three) and a control group.
-
The test substance is administered daily, usually in the diet or drinking water, for up to 24 months for rats and 18-24 months for mice.
-
Animals are observed daily for clinical signs of toxicity and palpable masses.
-
At the end of the study, all animals undergo a full necropsy, and tissues are examined histopathologically for neoplastic lesions.
-
-
Endpoint: The incidence, type, and location of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.
Conclusion
While this compound shows promise as a potential therapeutic agent, the current lack of safety and toxicity data is a significant hurdle for its further development. The comprehensive toxicological profiles of established drugs like Ibuprofen and Doxorubicin serve as a benchmark, outlining the essential studies required to characterize the safety of any new chemical entity. Rigorous evaluation through standardized in vitro and in vivo assays is imperative to understand the potential risks and to establish a safe therapeutic window for this compound before it can be considered for clinical applications. Further research is strongly encouraged to fill the existing data gaps and to fully elucidate the safety profile of this promising natural compound.
References
- 1. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onlinejbs.com [onlinejbs.com]
- 4. scielo.br [scielo.br]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. advetresearch.com [advetresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. tis.wu.ac.th [tis.wu.ac.th]
Safety Operating Guide
Proper Disposal of N-Methoxyanhydrovobasinediol: A Guide for Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of N-Methoxyanhydrovobasinediol (CAS Number: 125180-42-9), a natural product of Gelsemium, Loganiaceae.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance within research and drug development settings.
Immediate Safety and Handling Precautions
Before handling this compound, ensure that all personnel are familiar with the following safety protocols. This information is derived from the available Safety Data Sheet (SDS).
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection to avoid contact with skin and eyes.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2]
-
Ignition Sources: Keep away from heat and all sources of ignition. Use non-sparking tools and explosion-proof equipment to prevent fire, especially in the presence of flammable solvents.[2]
-
Spill Management: In case of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2] For containment, cover the spill with an inert absorbent material (e.g., sand, vermiculite), collect it into a suitable, sealed container for disposal, and then decontaminate the spill area. Discharge into the environment must be avoided.[2]
Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[2] Do not discharge this chemical into sewer systems or dispose of it with regular laboratory trash.[2]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Solid Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed, and suitable container designated for hazardous chemical waste.
-
Solutions: Collect solutions containing this compound in a separate, sealed, and clearly labeled container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, weighing boats, contaminated gloves, and bench paper, must be treated as hazardous waste and placed in a designated, sealed waste container.
-
-
Container Management:
-
Keep waste containers tightly closed and store them in a dry, cool, and well-ventilated area.[2]
-
Store waste containers away from incompatible materials and foodstuffs.[2]
-
For empty containers, triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough decontamination, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[2]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The approved disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[2]
-
Quantitative Disposal Parameters
Currently, there is no specific quantitative data available in the Safety Data Sheet regarding concentration limits for disposal, pH adjustment, or other numerical parameters for the disposal of this compound. The table below summarizes the qualitative guidelines.
| Parameter | Guideline | Source |
| Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | SDS[2] |
| Sewer Discharge | Prohibited. | SDS[2] |
| Environmental Release | Must be avoided. | SDS[2] |
| Container Rinsing | Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. | SDS[2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on currently available information. Always consult your institution's specific safety and disposal protocols and the most recent Safety Data Sheet before handling or disposing of any chemical.
References
Essential Safety and Handling Protocols for N-Methoxyanhydrovobasinediol
For researchers, scientists, and drug development professionals handling N-Methoxyanhydrovobasinediol, a naturally occurring alkaloid isolated from Gelsemium elegans, ensuring stringent safety measures is paramount to minimize exposure and mitigate potential risks.[1][2] While comprehensive hazard data for this specific compound is limited, adherence to established protocols for handling potent chemical substances is mandatory.[3]
Personal Protective Equipment (PPE)
The following table summarizes the essential personal protective equipment required when working with this compound, based on available safety data and general laboratory best practices for hazardous compounds.[3]
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[3] |
| Face shield (in situations with splash potential) | As per institutional safety protocol | |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | EU Directive 89/686/EEC, EN 374[3] |
| Double gloving recommended when handling potent compounds | ||
| Body Protection | Fire/flame resistant and impervious clothing | As per institutional safety protocol |
| Laboratory coat or disposable gown with long sleeves and tight-fitting cuffs | ||
| Respiratory Protection | Full-face respirator if exposure limits are exceeded or symptoms of irritation occur. | NIOSH approved |
| Use in a well-ventilated area, such as a chemical fume hood, is required. |
Note: Gloves must be inspected for integrity before use and changed regularly or immediately if contaminated. Always wash hands thoroughly after removing gloves.[3]
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Procedural Guidance
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dusts, mists, or vapors.[3]
-
Employ non-sparking tools and take precautionary measures against electrostatic discharge.[3]
-
Avoid all direct contact with the skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[4]
First Aid Measures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the substance was inhaled.[3]
-
After Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[3]
-
After Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor immediately.[3]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]
Spill and Leakage Procedures:
-
Ensure adequate ventilation and evacuate personnel from the immediate area.
-
Remove all sources of ignition.[3]
-
Wear appropriate personal protective equipment, including a respirator, chemical-impermeable gloves, and safety goggles.[3]
-
Prevent the chemical from entering drains or the environment.[3]
-
For solid spills, avoid dust formation.[3] For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Collect the spilled material in a suitable, closed container for disposal.[3]
Storage and Disposal:
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials and foodstuff containers.[3]
-
Disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
-
Adhered or collected material should be promptly disposed of by a licensed professional waste disposal service.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
